2-Hexylcinnamyl-alcohol-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChI Key |
KTCAZEVYBWMPOY-AVBAJIQZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H] |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcinnamyl-alcohol-d5 is the deuterated form of 2-hexylcinnamyl alcohol, a synthetic fragrance ingredient. The incorporation of five deuterium (B1214612) atoms into the phenyl group makes it an ideal internal standard for quantitative analysis by mass spectrometry. Its near-identical chemical and physical properties to its non-deuterated analog ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for accurate and precise quantification, correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of its chemical properties, proposed synthesis, application as an internal standard, and potential metabolic pathways.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.
| Property | Value |
| Chemical Formula | C₁₅H₁₇D₅O |
| Molecular Weight | 223.37 g/mol |
| Appearance | Pale yellow to yellow liquid or solid |
| Solubility | Soluble in oils, insoluble in water |
| XLogP3 | 4.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 17.1 Ų |
Synthesis
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis pathway for this compound.
Application as an Internal Standard in Mass Spectrometry
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of fragrance allergens and related compounds in complex matrices like cosmetics and biological samples.
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations that can occur during sample preparation, injection, and ionization.[1] Because this compound co-elutes with the non-deuterated analyte, it experiences the same matrix effects, leading to more accurate and precise quantification.[1]
Experimental Protocol: Quantification of 2-Hexylcinnamyl Alcohol in a Cosmetic Cream using LC-MS/MS
This section provides a representative experimental protocol for the quantification of 2-hexylcinnamyl alcohol in a cosmetic cream sample using this compound as an internal standard.
4.1.1. Materials and Reagents
-
2-Hexylcinnamyl alcohol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Cosmetic cream sample
4.1.2. Sample Preparation
-
Standard and Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of 2-hexylcinnamyl alcohol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-hexylcinnamyl alcohol stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration in methanol.
-
Sample Extraction:
-
Weigh 1.0 g of the cosmetic cream into a centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 5 mL of acetonitrile and vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge the sample to pellet the precipitated cream components.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Caption: General experimental workflow for quantification.
4.1.3. LC-MS/MS Parameters
| Parameter | Suggested Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of the analyte from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for both the analyte and the d5-internal standard |
Potential Metabolic Pathways
The metabolism of 2-hexylcinnamyl alcohol has not been extensively studied. However, based on the known metabolic pathways of cinnamyl alcohol and other similar aromatic alcohols, a probable metabolic route can be proposed. The primary route of metabolism for alcohols is oxidation.
The proposed metabolic pathway involves two main steps:
-
Oxidation to Aldehyde: The alcohol dehydrogenase (ADH) enzyme in the liver is expected to oxidize 2-hexylcinnamyl alcohol to its corresponding aldehyde, 2-hexylcinnamaldehyde.
-
Oxidation to Carboxylic Acid: The aldehyde dehydrogenase (ALDH) enzyme would then further oxidize the aldehyde to 2-hexylcinnamic acid.
-
Conjugation and Excretion: The resulting carboxylic acid is likely to be conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate its excretion from the body in the urine.
It is important to note that the presence of the hexyl group may influence the rate and extent of metabolism compared to the parent cinnamyl alcohol.
Caption: Proposed metabolic pathway of 2-Hexylcinnamyl-alcohol.
Conclusion
This compound is a valuable tool for researchers and analytical scientists requiring accurate quantification of its non-deuterated analog in various matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for robust and reliable analytical method development and validation in fields such as cosmetics safety assessment and environmental analysis. Understanding its synthesis and potential metabolic fate provides a more complete picture for its application and interpretation of analytical results.
References
An In-depth Technical Guide on the Core Chemical Properties of 2-Hexylcinnamyl-alcohol-d5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential metabolic pathways of 2-Hexylcinnamyl-alcohol-d5. The information is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including metabolic studies and quantitative analysis.
Core Chemical Properties
This compound is the deuterated analogue of 2-Hexylcinnamyl alcohol. The presence of five deuterium (B1214612) atoms on the phenyl ring makes it a valuable tool as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-2-(benzyl-d5)ideneoctan-1-ol | [1] |
| Synonyms | (E)-2-benzylideneoctan-1-ol-d5 | [1] |
| Molecular Formula | C₁₅H₁₇D₅O | [1] |
| Molecular Weight | 223.37 g/mol | [1] |
| CAS Number | 1044744-19-5 (Unlabeled) | [1] |
| Appearance | Liquid (inferred from similar compounds) | [2] |
| Category | Stable Isotope Reagent | [1][3] |
| Storage Conditions | Refer to Material Safety Data Sheet (MSDS) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of deuterated compounds are critical for ensuring purity and accurate quantification. The following sections outline plausible protocols for this compound.
Synthesis Protocol: Reduction of 2-Hexylcinnamaldehyde-d5
The synthesis of this compound can be achieved via the reduction of its corresponding aldehyde, 2-Hexylcinnamaldehyde-d5. A common method involves the use of a deuterated reducing agent to introduce the deuterium atom at the alcohol position, or starting from a deuterated aldehyde. The following protocol is based on general procedures for similar chemical transformations[4].
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Hexylcinnamaldehyde-d5 (1.0 equivalent) in a suitable anhydrous solvent such as methanol (B129727) or ethanol (B145695).
-
Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of distilled water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Protocol: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard method for the accurate quantification of compounds in complex biological matrices. This compound is an ideal internal standard for the quantification of its unlabeled counterpart.
-
Sample Preparation:
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of this compound internal standard solution of known concentration.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (2-Hexylcinnamyl alcohol) and the internal standard (this compound) need to be determined by infusion and optimization.
-
Biological Pathways
While specific metabolic pathways for this compound have not been extensively studied, it is expected to undergo biotransformation similar to other primary alcohols. The primary route of metabolism is likely oxidative, involving alcohol and aldehyde dehydrogenases[5].
The metabolism of alcohols typically occurs in two main steps:
-
Oxidation to Aldehyde: The alcohol is first oxidized to its corresponding aldehyde by alcohol dehydrogenase (ADH), primarily in the cytosol of liver cells. This reaction requires NAD+ as a cofactor[6].
-
Oxidation to Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH). This step is crucial as aldehydes can be toxic[5][6].
The final carboxylic acid can then be further metabolized or excreted.
Caption: Plausible metabolic pathway of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Cinnamyl alcohol - d5 (EVT-1489814) | 1044940-87-5 [evitachem.com]
- 5. Molecular mechanisms of ethanol biotransformation: enzymes of oxidative and nonoxidative metabolic pathways in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
An In-depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcinnamyl-alcohol-d5 is a deuterated form of 2-hexylcinnamyl alcohol, an aromatic alcohol. The incorporation of five deuterium (B1214612) atoms on the phenyl ring makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This guide provides a comprehensive overview of its structure, properties, and proposed synthesis, alongside a discussion of the potential biological pathways based on its non-deuterated analogue.
Chemical Structure and Properties
This compound possesses a molecular structure where the five hydrogen atoms of the phenyl group are replaced with deuterium. This isotopic labeling is key to its utility in research.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₇D₅O | [1] |
| Molecular Weight | 223.37 g/mol | [1] |
| IUPAC Name (non-deuterated) | (E)-2-benzylideneoctan-1-ol | [1] |
| SMILES | CCCCCC/C(CO)=C\C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H] | [1] |
| CAS Number | 1044744-19-5 (unlabeled) | [1] |
| Physical Form | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details |
| ¹H-NMR | Specific experimental data for this compound is not readily available. The spectrum is expected to show signals corresponding to the hexyl chain, the vinylic proton, and the hydroxymethyl group. The aromatic region would be absent of signals due to deuteration. |
| ¹³C-NMR | Specific experimental data is not available. The spectrum would show characteristic peaks for the aliphatic and vinylic carbons. The signals for the deuterated phenyl carbons would be observable but may show splitting due to carbon-deuterium coupling. |
| Mass Spectrometry | Detailed experimental mass spectral data is not available. The molecular ion peak [M]+ would be expected at m/z 223.37. |
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established chemical reactions for the synthesis of its non-deuterated analogue and general methods for deuteration. The synthesis would likely involve a two-step process: the deuteration of a suitable starting material followed by an aldol (B89426) condensation and subsequent reduction.
Experimental Workflow: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
Step 1: Deuteration of Benzaldehyde
-
Materials: Benzaldehyde, Deuterium Oxide (D₂O), suitable catalyst (e.g., a rhodium or palladium catalyst).
-
Procedure: Benzaldehyde is reacted with a significant excess of D₂O in the presence of a catalyst. The reaction is typically carried out under elevated temperature and pressure to facilitate the H/D exchange on the aromatic ring. The progress of the reaction can be monitored by NMR spectroscopy. Upon completion, the deuterated benzaldehyde-d5 is isolated and purified.
Step 2: Aldol Condensation
-
Materials: Benzaldehyde-d5, Octanal, a base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide), a suitable solvent (e.g., ethanol).
-
Procedure: Benzaldehyde-d5 and octanal are dissolved in a solvent. The base catalyst is added, and the mixture is stirred, often at room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized, and the product, 2-hexylcinnamaldehyde-d5, is extracted and purified.
Step 3: Reduction to Alcohol
-
Materials: 2-Hexylcinnamaldehyde-d5, a reducing agent (e.g., sodium borohydride), a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Procedure: The purified 2-hexylcinnamaldehyde-d5 is dissolved in the solvent and cooled in an ice bath. The reducing agent is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the final product, this compound, is extracted and purified.
Step 4: Purification
-
The final product from each step would require purification, typically by column chromatography on silica (B1680970) gel, to ensure high purity for research applications.
Potential Biological Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are not available. However, the pathways of its non-deuterated parent compound, cinnamyl alcohol, have been investigated. It is plausible that the deuterated analogue would interact with similar biological targets, although the kinetics of these interactions may be altered due to the kinetic isotope effect.
Hypothetical Metabolic Pathway in Skin Sensitization
Research on cinnamyl alcohol suggests it may induce skin sensitization through a metabolic pathway that is independent of its oxidation to cinnamaldehyde. This proposed pathway involves the formation of reactive intermediates like an epoxy-alcohol and an allylic sulfate.
Caption: Hypothetical metabolic activation of this compound in skin.
Hypothetical Vasorelaxation Signaling Pathway
Studies on cinnamyl alcohol have demonstrated its ability to induce vasorelaxation. This effect is thought to be mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate-protein kinase G (NO-cGMP-PKG) pathway and the inhibition of Rho-kinase.
Caption: Hypothetical vasorelaxation pathway of this compound.
Conclusion
This compound is a stable isotope-labeled compound with significant potential in biomedical and pharmaceutical research. While specific experimental data for this deuterated molecule is limited, its fundamental chemical properties can be inferred, and a viable synthetic route can be proposed. The biological activities of its non-deuterated counterpart provide a strong basis for investigating its potential interactions with metabolic and signaling pathways. Further research is warranted to fully characterize this compound and unlock its full potential as a research tool.
References
An In-Depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hexylcinnamyl-alcohol-d5, a deuterated stable isotope of 2-Hexylcinnamyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, potential applications, and relevant experimental protocols. The guide emphasizes the utility of this compound in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative analysis.
Introduction
This compound is the deuterated analog of 2-Hexylcinnamyl alcohol, a derivative of cinnamaldehyde. The replacement of five hydrogen atoms with deuterium (B1214612) on the phenyl ring provides a stable isotopic label, making it an invaluable tool in analytical chemistry and pharmaceutical research. Deuterated compounds are chemically similar to their non-deuterated counterparts but possess a greater mass. This mass difference allows for their differentiation in mass spectrometry-based assays, making them ideal internal standards for ensuring the accuracy and precision of quantitative bioanalysis.[1]
The strategic incorporation of deuterium can also significantly impact the metabolic fate of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[2][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1044744-19-5 (Unlabeled) | [Clearsynth] |
| Chemical Formula | C₁₅H₁₇D₅O | [Clearsynth] |
| Molecular Weight | 223.37 g/mol | [Clearsynth] |
| IUPAC Name | (E)-2-(benzylidene-d5)octan-1-ol | [Clearsynth] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | - |
Synthesis and Characterization
Proposed Synthesis Workflow
References
Safety Data for 2-Hexylcinnamyl-alcohol-d5: A Technical Guide
Disclaimer: No specific safety data sheet is publicly available for 2-Hexylcinnamyl-alcohol-d5. This guide summarizes the available data for its non-deuterated analogue, alpha-Hexylcinnamaldehyde (HCA), which is considered the most relevant information for safety and handling. The toxicological and physical properties are expected to be very similar, but not identical.
This technical guide provides an in-depth overview of the safety, handling, and toxicological information for alpha-Hexylcinnamaldehyde, serving as a primary reference for researchers, scientists, and drug development professionals working with its deuterated form, this compound.
Core Safety and Hazard Information
alpha-Hexylcinnamaldehyde is classified as a skin sensitizer (B1316253) and an irritant.[1][2][3][4] It is also considered an environmental hazard due to its toxicity to aquatic life.[2] The primary routes of exposure are through skin contact, ingestion, and eye contact.[3]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[4] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Quantitative Data Summary
The following tables summarize the key quantitative data available for alpha-Hexylcinnamaldehyde.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H20O | [3][5][6] |
| Molecular Weight | 216.32 g/mol | [6] |
| Appearance | Pale yellow liquid | [1][6] |
| Odor | Jasmine-like, floral | [1][6] |
| Boiling Point | 308 °C | [6][7] |
| Melting Point | ~18 °C | [6] |
| Density | 0.95 g/mL at 20 °C | [6] |
| Vapor Pressure | 0.001 mm/Hg at 25 °C | [5] |
| Flash Point | 112.78 °C (235 °F) | [5] |
| Water Solubility | 1.62 mg/L at 20 °C | [6] |
| log Kow | 5.3 | [6] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3100 mg/kg | [1][4][5][8] |
| LD50 | Mouse | Oral | 2300 mg/kg | [5] |
| LD50 | Rabbit | Dermal | > 3000 mg/kg | [4][9] |
| Skin Irritation | Rabbit | Dermal | Moderate (500 mg/24h) | [1][5] |
| Skin Irritation | Rabbit | Dermal | Severe (100 mg/24h) | [1] |
| Skin Irritation | Guinea Pig | Dermal | Severe (100 mg/24h) | [1] |
| Skin Sensitization | Guinea Pig | Dermal | 70% sensitization rate at 20% concentration | [6] |
| Aquatic Toxicity (LC50) | Fathead Minnow | - | 1.7 mg/L (96h) | [6] |
| Aquatic Toxicity (EC50) | Daphnia magna | - | 0.247 mg/L (48h) | [6] |
Experimental Protocols and Workflows
Detailed experimental protocols for the toxicological studies cited are not available in the public safety data sheets. However, a generalized workflow for assessing skin sensitization, a key hazard of this chemical, is presented below. This is based on standard methodologies such as the Local Lymph Node Assay (LLNA).[6]
Figure 1: Generalized workflow for a Local Lymph Node Assay (LLNA) for skin sensitization.
Hazard Management and Control
A systematic approach to managing the risks associated with handling alpha-Hexylcinnamaldehyde is crucial. This involves a hierarchy of controls, from elimination and substitution to personal protective equipment and emergency procedures.
Figure 2: Logical diagram for hazard management of alpha-Hexylcinnamaldehyde.
Handling and Storage Recommendations
Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Wear protective clothing, gloves, and eye and face protection.[2][5]
-
Use in a well-ventilated area or with local exhaust ventilation.[1][5]
-
Wash hands thoroughly after handling.[8]
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and bases.[1][5]
Personal Protective Equipment (PPE)
| Area | Recommended PPE |
| Eye/Face Protection | Chemical safety goggles. A face shield may be necessary for splash hazards.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene), a lab coat, and an apron.[1][3] |
| Respiratory Protection | If ventilation is inadequate or there is a risk of inhalation, use an approved respirator.[1][5] |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. Seek medical attention if irritation or rash occurs.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
This guide is intended for informational purposes for a scientific audience and should be used in conjunction with a formal risk assessment and adherence to all institutional and regulatory safety protocols.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 6. grokipedia.com [grokipedia.com]
- 7. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Properties of Deuterated Hexyl Cinnamal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of deuterated hexyl cinnamal, a molecule of significant interest in the fields of drug metabolism, pharmacokinetics, and mechanistic toxicology. While hexyl cinnamal is a widely used fragrance ingredient, the strategic replacement of hydrogen with deuterium (B1214612) atoms can profoundly alter its metabolic fate and biological activity. This document outlines the synthesis, physicochemical properties, and potential biological implications of deuterating this alpha,beta-unsaturated aldehyde. Detailed experimental protocols for its characterization and the study of its kinetic isotope effects are provided, alongside visualizations of key pathways and workflows to support researchers in this area.
Introduction
Hexyl cinnamal, or α-hexylcinnamaldehyde, is a synthetic aromatic compound prevalent in cosmetics and perfumery.[1] Its biological activity, including its potential for skin sensitization, is linked to its metabolism. The introduction of deuterium at specific molecular positions can significantly influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). By slowing down metabolism, deuteration can enhance the systemic exposure of a compound, reduce the formation of reactive metabolites, and provide a powerful tool for elucidating metabolic pathways. This guide explores the anticipated properties of deuterated hexyl cinnamal and provides the necessary technical information for its synthesis, characterization, and evaluation.
Synthesis of Deuterated Hexyl Cinnamal
The synthesis of hexyl cinnamal is typically achieved through a crossed-aldol condensation of octanal (B89490) and benzaldehyde (B42025).[2] For the introduction of deuterium, several strategies can be employed.
Synthesis Pathway
A plausible route for the synthesis of deuterated hexyl cinnamal involves the use of deuterated precursors. For instance, deuteration at the aldehyde position can be achieved by using a deuterated reducing agent during the synthesis of the aldehyde precursor.
Caption: Synthesis of Deuterated Hexyl Cinnamal.
Experimental Protocol: Synthesis
Objective: To synthesize deuterated hexyl cinnamal via a crossed-aldol condensation.
Materials:
-
Deuterated octanal (e.g., octanal-d1)
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., distillation setup)
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a mixture of benzaldehyde and deuterated octanal to the cooled base solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain deuterated hexyl cinnamal.
Physicochemical Properties
The physicochemical properties of deuterated hexyl cinnamal are expected to be very similar to its non-deuterated counterpart, with minor differences in molecular weight and density.
| Property | Hexyl Cinnamal (Non-deuterated) | Deuterated Hexyl Cinnamal (Predicted) |
| Molecular Formula | C₁₅H₂₀O[2] | C₁₅H₁₉DO (for mono-deuterated) |
| Molecular Weight | 216.32 g/mol [2] | Approx. 217.33 g/mol (for mono-deuterated) |
| Appearance | Pale yellow liquid[1] | Pale yellow liquid |
| Odor | Jasmine-like, floral[3] | Jasmine-like, floral |
| Boiling Point | 308 °C (586 °F; 581 K)[2] | Slightly higher than the non-deuterated form |
| Density | 0.95 g/mL[1] | Slightly higher than the non-deuterated form |
| Solubility in Water | 2.75 mg/L[2] | Similar to the non-deuterated form |
| Solubility in Organic Solvents | Soluble in oils and ethanol[1] | Soluble in oils and ethanol |
Spectroscopic and Chromatographic Data
The primary differences in the analytical data for deuterated hexyl cinnamal will be observed in its mass spectrum (a shift in the molecular ion peak) and potentially in its NMR spectrum (absence of a proton signal at the site of deuteration).
| Analytical Technique | Hexyl Cinnamal (Non-deuterated) - Key Features | Deuterated Hexyl Cinnamal (Predicted) - Key Features |
| ¹H NMR | Aldehydic proton signal (~9.4-9.5 ppm), aromatic protons (~7.2-7.5 ppm), vinyl proton, and aliphatic protons.[4] | Absence of the aldehydic proton signal if deuterated at that position. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 216.[5] | Molecular ion peak (M⁺) shifted by the number of deuterium atoms (e.g., m/z 217 for mono-deuterated). |
| Gas Chromatography (GC) | Retention time dependent on the column and conditions.[6] | Very similar retention time to the non-deuterated form, with potential for slight separation on high-resolution columns. |
Biological Properties and Metabolism
Hypothesized Metabolic Pathway
The metabolism of hexyl cinnamal is expected to proceed through oxidation of the aldehyde group to a carboxylic acid, followed by further degradation. Deuteration at the aldehyde position would likely slow down this initial oxidation step.
Caption: Hypothesized Metabolism of Deuterated Hexyl Cinnamal.
Experimental Protocol: In Vitro Metabolism Assay
Objective: To determine the metabolic stability of deuterated hexyl cinnamal in liver microsomes.
Materials:
-
Deuterated hexyl cinnamal
-
Non-deuterated hexyl cinnamal (as a control)
-
Human liver microsomes (or from another species of interest)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add the test compound (deuterated or non-deuterated hexyl cinnamal) to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of disappearance of the parent compound to determine its metabolic stability.
Experimental Workflow for Kinetic Isotope Effect (KIE) Determination
The KIE can be determined by comparing the rate of metabolism of the deuterated and non-deuterated compounds.
Caption: Workflow for KIE Determination.
Conclusion
Deuterated hexyl cinnamal represents a valuable tool for researchers in drug development and toxicology. Its altered metabolic profile, due to the kinetic isotope effect, can provide crucial insights into its mechanism of action and safety. The experimental protocols and data presented in this guide offer a solid foundation for initiating studies on this and other deuterated compounds. Further research is warranted to fully characterize the properties and biological fate of deuterated hexyl cinnamal.
References
- 1. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 2. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]
- 4. alpha-Hexylcinnamaldehyde(101-86-0) 1H NMR spectrum [chemicalbook.com]
- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
The Unseen Signature: A Technical Guide to Stable Isotopes in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Stable isotopes, the non-radioactive siblings of common elements, have emerged as an indispensable tool in modern chemical analysis, offering unparalleled precision and insight into complex biological and chemical systems. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of stable isotopes, with a focus on their use in research and drug development. By harnessing the subtle mass differences between isotopes, scientists can trace metabolic pathways, quantify molecules with exceptional accuracy, and elucidate the mechanisms of drug action.
Core Principles of Stable Isotope Analysis
Isotopes are atoms of the same element that share the same number of protons but differ in the number of neutrons, resulting in different atomic masses.[1] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for use in a wide array of applications, including human studies.[2] The fundamental principle of stable isotope analysis lies in the ability to differentiate and quantify molecules based on these mass differences using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
The most commonly utilized stable isotopes in biological and chemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).[3] These heavier isotopes can be incorporated into molecules of interest, creating "labeled" compounds that are chemically identical to their "unlabeled" counterparts but distinguishable by their mass.[4]
Key Techniques in Stable Isotope Analysis
Two predominant techniques that leverage stable isotopes for quantitative analysis are Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Labeling.
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate method for determining the concentration of a substance in a sample.[5] The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample.[6] After allowing the spike to equilibrate with the unlabeled analyte in the sample, the mixture is analyzed by mass spectrometry. By measuring the ratio of the labeled to the unlabeled analyte, the initial concentration of the analyte in the sample can be precisely calculated.[6] A key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte from the sample matrix, as the isotope ratio remains constant throughout the extraction and analysis process.[6]
Stable Isotope Labeling
Stable isotope labeling involves the incorporation of stable isotopes into molecules to trace their metabolic fate or to create internal standards for relative or absolute quantification.[7] Common labeling strategies include:
-
Metabolic Labeling: Cells or organisms are cultured in media containing nutrients enriched with stable isotopes. These labeled nutrients are then incorporated into newly synthesized biomolecules, such as proteins, lipids, and nucleic acids.[4] A prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), widely used in quantitative proteomics.[8]
-
Chemical Labeling: This method involves chemically attaching a stable isotope-containing tag to a molecule of interest.[4]
Data Presentation: Quantitative Data Summary
The following tables provide essential quantitative data relevant to stable isotope analysis.
| Element | Isotope | Natural Abundance (%) | Atomic Mass (u) |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H (D) | 0.0115 | 2.014102 | |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Nitrogen | ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999132 | |
| ¹⁸O | 0.205 | 17.999160 | |
| Sulfur | ³²S | 94.93 | 31.972071 |
| ³³S | 0.76 | 32.971458 | |
| ³⁴S | 4.29 | 33.967867 | |
| ³⁶S | 0.02 | 35.967081 |
Table 1: Natural Abundance and Atomic Mass of Common Stable Isotopes. [9] This table lists the natural abundances and atomic masses of the stable isotopes of hydrogen, carbon, nitrogen, oxygen, and sulfur.
| Analytical Technique | Typical Precision (RSD) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.1 - 1% |
| Quadrupole Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.1 - 0.5% |
| High-Resolution Inductively Coupled Plasma-Mass Spectrometry (HR-ICP-MS) | 0.05 - 0.2% |
| Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) | 0.002 - 0.02% |
| Thermal Ionization Mass Spectrometry (TIMS) | Comparable to MC-ICP-MS |
Table 2: Typical Precision of Isotope Ratio Mass Spectrometry Techniques. [10][11] This table summarizes the typical relative standard deviation (RSD) for various mass spectrometry techniques used in isotope ratio analysis.
Experimental Protocols
Detailed methodologies are crucial for successful stable isotope analysis. The following sections outline key experimental protocols.
Sample Preparation for Biological Tissues
Proper sample preparation is critical to avoid isotopic fractionation and contamination.
1. Demineralization of Bone Samples: [12]
-
Sample approximately 50-100 mg of bone using a Dremel tool.
-
Place the bone fragment in a labeled 20ml glass scintillation vial.
-
Add weak hydrochloric acid (0.25-0.5 N) to completely cover the sample.
-
Loosely cap the vial and store it in a refrigerator for 12-24 hours.
-
Check for demineralization by assessing the bone's "sponginess" (ability to bend without breaking).
-
If not fully demineralized, replace the HCl and return to the refrigerator, checking every 24 hours.
-
Once demineralized, gently rinse the sample with deionized water multiple times until the pH is neutral.
2. Lipid Extraction from Proteinaceous Tissues: [12]
-
Transfer the dried and homogenized sample to a 20ml glass scintillation vial with a foil-lined cap.
-
In a fume hood, add a 2:1 chloroform:methanol solution to the sample.
-
After 3-5 minutes, carefully decant or pipette off the solvent.
-
Repeat the solvent wash step.
-
Allow the sample to air dry completely in the fume hood before proceeding.
Isotope Dilution Mass Spectrometry (IDMS) Protocol Outline
The following provides a general workflow for an IDMS experiment.[13][14]
-
Spike Preparation: Prepare a stock solution of the isotopically labeled internal standard with a known concentration.
-
Sample Spiking: Add a precise volume of the spike solution to a known amount of the sample.
-
Equilibration: Thoroughly mix the sample and spike to ensure complete homogenization.
-
Sample Preparation: Perform necessary extraction and purification steps to isolate the analyte of interest. Quantitative recovery is not essential.[13]
-
Mass Spectrometry Analysis: Analyze the sample using a mass spectrometer capable of resolving the labeled and unlabeled analyte peaks.
-
Data Analysis: Integrate the peak areas for the native analyte and the internal standard. Calculate the peak area ratio and determine the analyte concentration using a calibration curve.[14]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to stable isotope analysis.
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Caption: Experimental Workflow for SILAC-based Quantitative Proteomics.
Caption: Tracing ¹³C through the Glycolysis Pathway.
Applications in Drug Development
Stable isotopes play a pivotal role throughout the drug development pipeline.
-
Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[5] By tracking the isotopic signature, researchers can identify metabolites and elucidate metabolic pathways.[15]
-
Target Engagement and Mechanism of Action: Stable isotope labeling can be used to quantify changes in protein expression or post-translational modifications in response to drug treatment, providing insights into the drug's mechanism of action.
-
Bioavailability Studies: IDMS is the gold standard for determining the absolute bioavailability of a drug.
-
Metabolic Flux Analysis: This powerful technique uses stable isotope tracers to quantify the rates (fluxes) of metabolic pathways in living cells or organisms.[16] By introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) and measuring the isotopic enrichment in downstream metabolites, researchers can understand how a drug perturbs cellular metabolism.[16]
Conclusion
Stable isotope analysis has revolutionized chemical and biological research by providing a safe and highly precise means of tracing and quantifying molecules. From fundamental metabolic research to the development of new therapeutics, the applications of stable isotopes are vast and continue to expand. The methodologies outlined in this guide, including meticulous sample preparation, the application of techniques like IDMS and SILAC, and the interpretation of complex datasets, are essential for harnessing the full potential of this powerful technology. As analytical instrumentation continues to improve in sensitivity and resolution, the role of stable isotopes in advancing scientific discovery is set to become even more prominent.
References
- 1. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. metsol.com [metsol.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Factors controlling precision and accuracy in isotope-ratio-monitoring mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Precise and accurate isotope ratio measurements by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sethnewsome.org [sethnewsome.org]
- 13. osti.gov [osti.gov]
- 14. benchchem.com [benchchem.com]
- 15. scilit.com [scilit.com]
- 16. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Guide: Certificate of Analysis for 2-Hexylcinnamyl-alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 2-Hexylcinnamyl-alcohol-d5. This deuterated analog of Hexyl Cinnamaldehyde is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for quantitative analysis.[1]
Core Compound Information
| Parameter | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₇D₅O[2] |
| Molecular Weight | 223.37 g/mol [2] |
| CAS Number | 1044744-19-5 (Unlabeled)[2] |
| Structure | (E)-2-(benzylidene-d5)octan-1-ol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in ethanol (B145695) and oils, insoluble in water. |
Analytical Data Summary
The following tables summarize the typical quantitative data obtained from various analytical techniques.
Table 1: Purity and Isotopic Enrichment
| Test | Method | Result |
| Purity (Chemical) | GC-MS | ≥ 98.0% |
| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98 atom % D |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Table 2: Residual Solvents
| Solvent | Method | Limit (ppm) | Result (ppm) |
| Methanol | Headspace GC-MS | ≤ 3000 | < 50 |
| Ethanol | Headspace GC-MS | ≤ 5000 | < 100 |
| Dichloromethane | Headspace GC-MS | ≤ 600 | < 10 |
| Hexane | Headspace GC-MS | ≤ 290 | < 20 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To determine the chemical purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973N or equivalent[3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in HPLC-grade methanol.
-
Injection: 1 µL of the sample is injected in splitless mode.[3]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with the NIST library.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.
Instrumentation:
-
NMR Spectrometer: 300, 500, or 600 MHz spectrometer[4]
Procedure:
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
A standard proton spectrum is acquired to identify signals from non-deuterated positions and calculate the isotopic enrichment by comparing the integration of residual proton signals in the deuterated phenyl ring to the integration of a known proton signal in the molecule.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to confirm the carbon skeleton of the molecule.
-
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS. The structure is confirmed by analyzing the chemical shifts, coupling constants, and signal multiplicities.
Visualized Workflow
The following diagram illustrates the general workflow for the generation of a Certificate of Analysis.
Caption: A flowchart illustrating the key stages in the generation of a Certificate of Analysis.
References
An In-depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hexylcinnamyl-alcohol-d5, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize analytical standards for quantification and internal standard applications. This document outlines the chemical properties, commercial suppliers, and a general experimental protocol for its use in analytical methodologies.
Introduction
This compound is the deuterated analog of 2-Hexylcinnamyl alcohol. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Its chemical and physical properties closely mimic that of the non-labeled parent compound, ensuring similar behavior during sample preparation, chromatography, and ionization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information has been compiled from various commercial suppliers and chemical databases.
| Property | Value |
| IUPAC Name | (E)-2-(benzyl-d5)-ideneoctan-1-ol |
| Synonyms | 2-Hexylcinnamyl-d5-alcohol |
| CAS Number | 1044744-19-5 (unlabeled) |
| Molecular Formula | C₁₅H₁₇D₅O |
| Molecular Weight | 223.37 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% (CP) |
| Physical Form | Liquid |
Commercial Suppliers
This compound is available from several commercial suppliers that specialize in stable isotope-labeled compounds and analytical standards. The following table provides a list of known suppliers. Researchers are advised to request a certificate of analysis from the supplier to obtain lot-specific data.
| Supplier | Product Code | Website |
| Clearsynth | CS-O-42187 | --INVALID-LINK--[1] |
| MedChemExpress | HY-146878S (representative) | 2[2] |
| EvitaChem | EVT-1489814 (related compound) | 3[4] |
Application as an Internal Standard
Deuterated compounds like this compound are primarily used as internal standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample extraction, matrix effects, and instrument response.[5]
The following section outlines a general workflow for the use of this compound as an internal standard. The specific concentrations and volumes will need to be optimized for the particular analytical method and instrumentation.
4.1.1. Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution with the appropriate solvent to obtain a working solution at a concentration suitable for spiking into samples.
4.1.2. Sample Preparation
-
Spiking: Add a small, precise volume of the internal standard working solution to all samples, calibration standards, and quality control samples.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for analysis.
4.1.3. Instrumental Analysis
-
Chromatography: Separate the analyte and the internal standard using an appropriate GC or LC column and method.
-
Mass Spectrometry: Detect the analyte and the internal standard using a mass spectrometer, monitoring for their specific precursor and product ions.
4.1.4. Data Analysis
-
Quantification: Determine the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Concentration Determination: Calculate the concentration of the analyte in the unknown samples using the calibration curve.
Visualizations
Caption: Key Attributes of this compound.
Caption: General Workflow for Internal Standard Application.
Conclusion
This compound is a valuable tool for researchers and scientists engaged in quantitative analysis. Its properties as a stable isotope-labeled internal standard contribute to the accuracy and reliability of analytical methods. While detailed proprietary information on its synthesis and quality control is not publicly available, the information provided in this guide serves as a valuable resource for its application in a laboratory setting. For specific experimental details, it is recommended to consult the documentation provided by the commercial supplier and relevant scientific literature.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Cinnamyl alcohol - d5 (EVT-1489814) | 1044940-87-5 [evitachem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of 2-Hexylcinnamaldehyde in Cosmetics using 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hexylcinnamaldehyde is a common fragrance ingredient used in a wide variety of cosmetic and personal care products to impart a jasmine-like scent. However, it is also recognized as a potential skin allergen. Regulatory bodies in various regions require the quantitative declaration of certain fragrance allergens, including 2-hexylcinnamaldehyde, on product labels if their concentration exceeds specified thresholds. Accurate and reliable quantification of these allergens is therefore crucial for consumer safety and regulatory compliance.
This application note describes a robust and sensitive method for the quantitative analysis of 2-hexylcinnamaldehyde in cosmetic products using gas chromatography-mass spectrometry (GC-MS) with 2-hexylcinnamyl-alcohol-d5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the cosmetic sample at the beginning of the sample preparation process. Due to their structural similarity, the analyte (2-hexylcinnamaldehyde) and the internal standard exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte's peak area to the internal standard's peak area, the concentration of 2-hexylcinnamaldehyde in the original sample can be accurately determined using a calibration curve.
Experimental Protocols
Materials and Reagents
-
2-Hexylcinnamaldehyde (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, isotopic purity >99%)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Cosmetic product samples (e.g., perfume, lotion, shampoo)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Autosampler
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-hexylcinnamaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 5 µg/mL.
Sample Preparation
-
Perfumes and Eau de Toilette: Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL) and dilute to the mark with methanol. Vortex for 1 minute.
-
Lotions and Creams: Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL) and 5 mL of dichloromethane. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant (dichloromethane layer).
-
Shampoos and Rinse-off Products: Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL) and 5 mL of dichloromethane. Vortex vigorously for 2 minutes. Add a small amount of anhydrous sodium sulfate to break any emulsion. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant (dichloromethane layer).
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Analysis
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Hexylcinnamaldehyde: m/z 145, 117, 91
-
This compound: m/z 122, 92, 65
-
Data Analysis
-
Identify the peaks for 2-hexylcinnamaldehyde and this compound based on their retention times and characteristic ions.
-
Integrate the peak areas for the quantification ion of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-hexylcinnamaldehyde in the samples using the regression equation from the calibration curve.
Data Presentation
Table 1: Calibration Curve for 2-Hexylcinnamaldehyde
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 756,123 | 0.020 |
| 0.5 | 76,543 | 758,987 | 0.101 |
| 1.0 | 153,987 | 755,432 | 0.204 |
| 5.0 | 768,456 | 757,890 | 1.014 |
| 10.0 | 1,543,210 | 756,543 | 2.039 |
| 20.0 | 3,098,765 | 758,123 | 4.087 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Data
| Parameter | Result |
| Linear Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | |
| - Intra-day (n=6) | < 5% |
| - Inter-day (n=6) | < 8% |
| Accuracy (Recovery %) | |
| - Spiked Perfume | 98.5% |
| - Spiked Lotion | 95.2% |
| - Spiked Shampoo | 92.8% |
Visualizations
Caption: Experimental workflow for the quantification of 2-hexylcinnamaldehyde.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Quantitative analysis of hexyl cinnamal using 2-Hexylcinnamyl-alcohol-d5
An Application Note for the Quantitative Analysis of Hexyl Cinnamal in Cosmetic Products Using 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl cinnamal, a common fragrance ingredient in a wide array of cosmetic and personal care products, is a known allergen.[1] Regulatory bodies worldwide have set concentration limits for its use to ensure consumer safety. Consequently, accurate and reliable quantitative analysis of hexyl cinnamal in various cosmetic matrices is crucial for manufacturers to ensure compliance and product safety. This application note details a robust and sensitive method for the quantification of hexyl cinnamal using gas chromatography-mass spectrometry (GC-MS) with this compound as a deuterated internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle
The methodology involves the extraction of hexyl cinnamal from the cosmetic matrix, followed by analysis using a GC-MS system. A known concentration of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The quantification is based on the ratio of the peak area of the analyte (hexyl cinnamal) to the peak area of the internal standard. A calibration curve is generated by plotting these ratios against the concentration of the calibrators. The concentration of hexyl cinnamal in the samples is then determined from this calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade), Ethanol (95%), Diethyl ether (analytical grade).
-
Standards: Hexyl cinnamal (≥98% purity), this compound (≥98% purity).
-
Reagents: Anhydrous sodium sulfate (B86663).
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
2. Standard Solution Preparation
-
Hexyl Cinnamal Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hexyl cinnamal and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the hexyl cinnamal stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
3. Sample Preparation
The choice of sample preparation method depends on the cosmetic matrix.
-
For Perfumes and Eau de Toilette (Direct Dilution):
-
Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard stock solution to achieve a final concentration of 5 µg/mL.
-
Dilute to the mark with methanol.
-
Vortex for 1 minute.
-
Filter through a 0.45 µm syringe filter into a GC vial.
-
-
For Creams, Lotions, and Shampoos (Liquid-Liquid Extraction):
-
Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and the internal standard to a final concentration of 5 µg/mL.
-
Vortex for 5 minutes to disperse the sample.
-
Add 5 mL of diethyl ether and vortex for another 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Hexyl Cinnamal: 216 (Quantifier), 147, 117 (Qualifiers)This compound: 225 (Quantifier), 122, 92 (Qualifiers) |
Data Presentation
The following tables summarize the typical quantitative data obtained from the method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | R² |
| Hexyl Cinnamal | 0.1 - 50 | >0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Hexyl Cinnamal | 0.03 | 0.1 |
Table 3: Accuracy and Precision (Repeatability)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 | 98.5 | 4.2 |
| 5.0 | 101.2 | 2.8 |
| 25.0 | 99.8 | 1.5 |
Table 4: Recovery in Different Cosmetic Matrices
| Matrix | Spiked Concentration (µg/g) | Mean Recovery (%) |
| Perfume | 10 | 97.2 |
| Lotion | 10 | 94.5 |
| Shampoo | 10 | 92.8 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of hexyl cinnamal.
The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of hexyl cinnamal in various cosmetic products. The detailed protocol and representative performance data demonstrate the suitability of this method for routine quality control and regulatory compliance monitoring in the cosmetics industry.
References
GC-MS Method for Fragrance Allergen Analysis Utilizing 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard
Application Note & Protocol
Introduction
Fragrance ingredients are ubiquitous in cosmetic and personal care products. However, a subset of these compounds are known to cause allergic reactions in susceptible individuals.[1] To ensure consumer safety, regulatory bodies such as the European Union have mandated the labeling of specific fragrance allergens in cosmetic products when their concentration exceeds certain thresholds: 0.001% for leave-on products and 0.01% for rinse-off products.[1] The list of regulated allergens has expanded over time to include a growing number of substances.[1]
Gas chromatography coupled with mass spectrometry (GC-MS) is the reference analytical technique for the identification and quantification of volatile and semi-volatile fragrance allergens.[2] The complexity of cosmetic matrices, which can range from simple hydroalcoholic solutions to complex emulsions, presents a significant analytical challenge.[3] To ensure accurate and precise quantification, the use of an internal standard is crucial to compensate for variations in sample preparation and injection volume.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar behavior during extraction and chromatographic analysis.[4] This application note details a robust GC-MS method for the analysis of fragrance allergens in cosmetic products, employing 2-Hexylcinnamyl-alcohol-d5 as an internal standard. Hexyl cinnamal is a common fragrance allergen, and its deuterated form, this compound, serves as an ideal internal standard for the quantification of a wide range of fragrance allergens.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of fragrance allergens is depicted below.
Caption: Workflow for the GC-MS analysis of fragrance allergens.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (B129727), Methyl tert-butyl ether (MTBE), Ethanol (B145695) (all HPLC or GC grade).
-
Reagents: Anhydrous sodium sulfate (B86663).
-
Standards: Certified reference standards of fragrance allergens.
-
Internal Standard (IS): this compound solution (e.g., 100 µg/mL in methanol).
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each fragrance allergen in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in MTBE to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration level with the this compound internal standard to a final concentration of 1 µg/mL.
Sample Preparation (Liquid-Liquid Extraction for Creams and Lotions)
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[3]
-
Add a known amount of the this compound internal standard solution.
-
Add 5 mL of deionized water and 5 mL of MTBE.[3]
-
Vortex the mixture for 2 minutes and then place it in an ultrasonic bath for 15 minutes.
-
Add approximately 5 g of anhydrous sodium sulfate to remove water and vortex again.[3]
-
Centrifuge the mixture at 3000 rpm for 10 minutes.[3]
-
Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
For simpler matrices like perfumes or hydroalcoholic solutions, a direct dilution with ethanol or methanol followed by the addition of the internal standard may be sufficient.[5]
GC-MS Parameters
The following table outlines the recommended GC-MS parameters.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C[4] |
| Injection Volume | 1 µL, Splitless mode |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 3°C/min to 125°C, then ramp at 7°C/min to 230°C, and finally ramp at 20°C/min to 300°C, hold for 5 min.[3] |
| Mass Spectrometer | Agilent 7000E GC/TQ or equivalent single quadrupole MS |
| Ion Source Temp. | 230 °C |
| Interface Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.[2] |
Data Analysis and Quantification
The quantification of the fragrance allergens is based on the principle of internal standard calibration.
Caption: Logic for quantification using the internal standard method.
-
Identification: Identify the fragrance allergens in the sample chromatograms by comparing their retention times and mass spectra with those of the reference standards.
-
Integration: Integrate the peak areas of the target allergens and the internal standard (this compound).
-
Calibration Curve: Generate a calibration curve for each allergen by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantification: Calculate the concentration of each allergen in the unknown samples using the regression equation obtained from the calibration curve.
Quantitative Data and Method Validation
The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data for the GC-MS analysis of fragrance allergens.
| Allergen | Linearity Range (µg/mL) | r² | LOD (µg/g) | LOQ (µg/g) | Recovery (%) |
| Linalool | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |
| Limonene | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |
| Geraniol | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |
| Benzyl Alcohol | 0.1 - 10 | > 0.998 | ~2 | ~5 | 84 - 119[1] |
| Cinnamal | 0.1 - 10 | > 0.999 | ~2 | ~5 | 84 - 119[1] |
| Citral | 0.1 - 10 | > 0.995 | ~5 | ~15 | 85 - 115 |
| Eugenol | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |
| Isoeugenol | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |
| Hexyl Cinnamal | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |
| Benzyl Salicylate | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |
| Coumarin | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |
| Hydroxycitronellal | 0.1 - 10 | > 0.995 | ~5 | ~15 | 85 - 115 |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and matrix. Method validation should be performed for each specific application.[1][6]
Conclusion
This application note provides a comprehensive and robust GC-MS method for the quantification of fragrance allergens in cosmetic products. The use of liquid-liquid extraction allows for efficient sample clean-up from complex matrices, while the application of this compound as a deuterated internal standard ensures high accuracy and precision. The method is suitable for routine quality control and regulatory compliance monitoring in the cosmetic industry.
References
- 1. Fragrance Allergen Statement for aldrich [sigmaaldrich.com]
- 2. matheo.uliege.be [matheo.uliege.be]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
Application Note: Quantitative Analysis of 2-Hexylcinnamyl-alcohol-d5 using a Novel LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hexylcinnamyl-alcohol-d5. This deuterated analog is a critical internal standard for the accurate quantification of 2-Hexylcinnamyl-alcohol, a fragrance allergen, and its metabolites in various biological matrices. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for efficient separation, and precisely defined mass spectrometry parameters for selective and sensitive detection. This method is designed to be readily implemented in research and drug development settings for pharmacokinetic studies, metabolism profiling, and safety assessments.
Introduction
2-Hexylcinnamyl-alcohol is a widely used fragrance ingredient that can cause allergic contact dermatitis. Accurate and reliable quantification of this compound and its metabolites is essential for understanding its toxicokinetics and for conducting safety evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy of the quantitative results. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
Sample Preparation
A simple protein precipitation method is employed for the extraction of the analyte from biological matrices such as plasma or serum.
-
To 100 µL of the sample matrix, add 10 µL of a working internal standard solution of this compound.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: Thermo Scientific C18 (2.1 mm × 50 mm, 1.9 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-7 min: 95% B
-
7.1-10 min: 50% B (Re-equilibration)
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). The detection is carried out in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Ion Source Gas 1: 27 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 20 psi
-
Source Temperature: 600 °C
-
IonSpray Voltage: 5500 V
-
Data Presentation
The quantitative data for the MRM transitions of this compound are summarized in the table below. These transitions should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) | Declustering Potential (DP) |
| This compound | 224.3 | 117.1 | 150 | 30 | 80 |
| This compound | 224.3 | 91.1 | 150 | 35 | 80 |
Note: The m/z values for the precursor and product ions are predicted based on the structure of this compound and may require empirical optimization. Collision energy and declustering potential values are starting points and should be optimized for the specific mass spectrometer used.
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Discussion
This protocol provides a robust and reliable method for the quantification of this compound. The use of a deuterated internal standard is a key feature of this method, as it ensures high accuracy and precision by compensating for potential matrix effects and variations during sample handling.[2] The simple protein precipitation step allows for high-throughput sample processing, which is advantageous in studies involving a large number of samples. The chromatographic conditions are optimized to provide good separation from potential interferences, and the MS/MS detection in MRM mode offers excellent selectivity and sensitivity.
It is recommended to validate this method in the specific biological matrix of interest according to the relevant regulatory guidelines. This validation should include assessments of linearity, accuracy, precision, selectivity, and stability. The lower limit of quantification (LLOQ) should also be determined to ensure the method is sensitive enough for the intended application.
Conclusion
The LC-MS/MS protocol described in this application note provides a powerful tool for the accurate and sensitive quantification of this compound. This method is well-suited for researchers, scientists, and drug development professionals engaged in the study of fragrance allergens and their metabolic fate. The detailed protocol and workflow diagram facilitate the straightforward implementation of this method in a laboratory setting.
References
Application Notes and Protocols for Hexyl Cinnamal Analysis in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl cinnamal, a common fragrance ingredient with a jasmine-like scent, is widely used in a variety of cosmetic products, from perfumes and lotions to creams and rinse-off products.[1][2][3] As a known contact allergen, its concentration in cosmetics is regulated in many regions to ensure consumer safety.[4][5] Accurate and reliable quantification of hexyl cinnamal is therefore crucial for regulatory compliance and quality control in the cosmetics industry.
This document provides detailed application notes and protocols for the sample preparation of various cosmetic matrices for the analysis of hexyl cinnamal. The described methods include Liquid-Liquid Extraction (LLE), Ultrasonic-Assisted Extraction (UAE), and Solid-Phase Microextraction (SPME), followed by analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Sample Preparation Methodologies
The choice of sample preparation method is critical and depends on the complexity of the cosmetic matrix. The primary goal is to efficiently extract hexyl cinnamal while minimizing interferences from other components of the formulation, such as fats, emulsifiers, and other solvents, which can significantly affect the accuracy of the analysis.[6]
Protocol 1: Liquid-Liquid Extraction (LLE) for Creams, Lotions, and Perfumes
This protocol is adapted from a validated GC-MS method for the simultaneous determination of 26 fragrance allergens in various cosmetic matrices.[6][7]
Materials:
-
Sample of cosmetic product (cream, lotion, or perfume)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
50 mL amber centrifuge tubes
-
Hulamixer® sample mixer or equivalent
-
Centrifuge
-
Syringe filter (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.[6]
-
Solvent Addition: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the centrifuge tube.[6]
-
Extraction: Tightly cap the tube and mix using a Hulamixer® for 30 minutes to ensure thorough extraction.[6]
-
Dehydration: Add 5 g of anhydrous sodium sulfate to remove water from the organic phase.[6]
-
Centrifugation: Centrifuge the mixture for 30 minutes at 3000 x g to separate the layers.[6]
-
Collection and Filtration: Carefully collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter into an autosampler vial.[6]
-
Analysis: The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
Injection Mode: Pulsed splitless[6]
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 3°C/min to 125°C
-
Ramp 2: 7°C/min to 230°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes[6]
-
-
Mass Spectrometry: Full scan or Selected Ion Monitoring (SIM) mode for quantification.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Creams and Lotions
This protocol is based on a method developed for the analysis of cosmetic allergens using UltraPerformance Convergence Chromatography™ (UPC²) with MS detection.[8]
Materials:
-
Sample of cosmetic product (cream or lotion)
-
Water
-
Methanol (B129727) with 20 mM ammonium (B1175870) formate
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge (capable of 10,000 rpm)
-
LC vials
Procedure:
-
Sample Preparation: Weigh 0.2 g of the cosmetic sample and add it to a suitable container.
-
Solvent Addition: Add 2.5 mL of water and 2.5 mL of methanol with 20 mM ammonium formate.
-
Vortexing: Vortex the mixture for 2 minutes at 1600 rpm.
-
Ultrasonic Extraction: Place the sample in an ultrasonic bath and extract for 30 minutes.
-
Centrifugation: Transfer approximately 1 mL of the extract to a microcentrifuge tube and centrifuge for 5 minutes at 10,000 rpm.
-
Collection: Transfer the centrifuged extract to an LC vial for analysis.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Perfumes
This protocol is based on a validated HS-SPME-GC-MS method for the analysis of allergenic fragrances in perfumes.
Materials:
-
Sample of perfume
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Headspace vials with septa
-
GC-MS system with an SPME autosampler
Procedure:
-
Sample Preparation: Introduce an appropriate amount of the perfume sample into a headspace vial.
-
Extraction: Place the vial in the autosampler tray. The SPME fiber is exposed to the headspace above the sample at a controlled temperature (e.g., 100°C) for a specific time to allow for the adsorption of volatile compounds, including hexyl cinnamal.
-
Desorption and Analysis: The fiber is then retracted and inserted into the hot injector of the GC-MS, where the adsorbed analytes are desorbed and transferred to the GC column for separation and detection.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for the analysis of hexyl cinnamal and other fragrance allergens in cosmetic matrices. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.
| Sample Preparation Method | Cosmetic Matrix | Analyte(s) | Recovery (%) | Limit of Quantification (LOQ) | Analytical Technique | Reference |
| Liquid-Liquid Extraction (LLE) | Creams, Lotions, Shampoos, Soaps, Deodorants, Perfumes | 27 Fragrance Allergens | 84.4 - 119 | 2 - 20 µg/g | GC-MS | [7][9] |
| Ultrasonic-Assisted Extraction (UAE) | Shampoo, Perfume | 24 Fragrance Allergens | Not Reported | Not Reported for specific allergens | UPC²-MS | [8] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Perfumes | 21 Fragrance Allergens | Satisfactory for most compounds | See Table 7 in reference | GC-MS | [10] |
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate quantification of hexyl cinnamal in diverse cosmetic products. Liquid-Liquid Extraction offers a robust and widely applicable approach for various matrices, with validated recovery and quantification limits.[6][7] Ultrasonic-Assisted Extraction provides a faster alternative, particularly for creams and lotions, though more specific validation data for hexyl cinnamal is needed.[8] Headspace SPME is a suitable, solvent-free technique for volatile compounds in simpler matrices like perfumes.
Researchers and analysts should carefully consider the specific cosmetic matrix, the required sensitivity, and available instrumentation when choosing a sample preparation protocol. Method validation is essential to ensure the accuracy and reliability of the results for regulatory compliance and product safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. scispace.com [scispace.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. portalantigo.ifsertao-pe.edu.br [portalantigo.ifsertao-pe.edu.br]
Application Notes and Protocols: Utilizing 2-Hexylcinnamyl-alcohol-d5 in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Hexylcinnamyl-alcohol-d5 as an internal standard in the quantitative analysis of 2-Hexylcinnamaldehyde and its alcohol form in complex matrices. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise measurements by compensating for variability in sample preparation and instrument response.[1][2][3]
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated internal standards are considered the gold standard for bioanalysis.[1] These isotopically labeled analogs of the analyte have nearly identical chemical and physical properties to the unlabeled compound. This ensures they co-elute with the analyte of interest and experience similar ionization effects, thereby correcting for variations during sample extraction, injection volume, and instrument response.[1][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]
2-Hexylcinnamaldehyde is a common fragrance ingredient found in many cosmetic and personal care products.[4][5] It is also a known contact allergen, making its accurate quantification in various products essential for regulatory compliance and consumer safety.[6][7] this compound serves as an ideal internal standard for the analysis of 2-Hexylcinnamaldehyde, particularly in methods that involve a reduction step to the alcohol form prior to analysis, or for the direct analysis of 2-Hexylcinnamyl alcohol.
Data Presentation
The following tables summarize typical performance data for the analysis of fragrance allergens in complex matrices using methods that incorporate an internal standard. While specific data for this compound is not publicly available, these tables represent expected performance metrics.
Table 1: Method Validation Parameters for Fragrance Allergen Analysis
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. |
| Limit of Quantification (LOQ) | 2-20 µg/g | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[8][9] |
| Intra-day Recovery | 84.4% - 119% | The accuracy of the method when performed multiple times on the same day.[8][9] |
| Inter-day Recovery | 84.4% - 119% | The accuracy of the method when performed on different days.[8][9] |
| Coefficient of Variation (CV) | < 15% | A measure of the relative variability, indicating the precision of the method.[8][9] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery, cleaner extracts, reduced matrix effects.[2] | Can be more expensive, requires method development. |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts the analyte, which is then thermally desorbed into the instrument. | Minimizes matrix effects, solventless.[10] | Fiber fragility, potential for carryover.[10] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - involves salting out and dispersive SPE. | Fast, high throughput, uses minimal solvent. | May not be suitable for all matrices. |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of 2-Hexylcinnamaldehyde from a complex matrix, such as a cosmetic cream, using this compound as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis
This protocol is a robust method for the extraction of fragrance allergens from cosmetic products.[8]
Materials:
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC-MS system
Procedure:
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution.
-
Add 5 mL of deionized water and 5 mL of MTBE.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 5 g of anhydrous sodium sulfate to remove water.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis
This protocol provides a cleaner sample extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[1]
Materials:
-
This compound internal standard stock solution (100 ng/mL in methanol)
-
C18 SPE cartridges
-
Acetonitrile (ACN) with 0.1% formic acid
-
Deionized water with 0.1% formic acid
-
Sample homogenization equipment
-
SPE vacuum manifold
-
LC-MS/MS system
Procedure:
-
Homogenize 1 g of the sample in 10 mL of methanol/water (1:1).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Take 1 mL of the supernatant and add 10 µL of the this compound internal standard stock solution.
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.
Caption: General workflow for the quantitative analysis of an analyte in a complex matrix.
Caption: The ratio of the analyte to the internal standard signal is used for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. acs.org [acs.org]
- 5. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.hr [sartorius.hr]
Application Note: High-Precision Quantification of Fragrance Compounds Using Isotope Dilution Mass Spectrometry
Introduction
Fragrance compounds are essential components in a vast array of consumer products, including perfumes, cosmetics, and household items. The accurate quantification of these volatile and semi-volatile organic compounds is critical for quality control, regulatory compliance, and safety assessment, particularly concerning allergenic substances.[1] Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the highest level of accuracy and precision in chemical analysis. By employing a stable, isotopically labeled analog of the target analyte as an internal standard, IDMS effectively compensates for sample matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the analysis of fragrance compounds in complex matrices using Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS).
Principle of Isotope Dilution Mass Spectrometry
IDMS is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (e.g., containing ²H or ¹³C) of the analyte to the sample.[2] This "isotopic spike" is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. Because the labeled standard and the native analyte are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities can be used to determine the precise concentration of the native analyte, effectively nullifying losses during sample workup and correcting for matrix-induced signal suppression or enhancement.[3]
Experimental Protocols
This section details the methodology for quantifying fragrance allergens in a cosmetic cream matrix as an example.
1. Reagents and Materials
-
Solvents: Methyl tert-butyl ether (MTBE), n-pentane, cyclohexane, dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (all HPLC or GC grade).
-
Drying Agent: Anhydrous sodium sulfate (B86663).
-
Standards: Certified reference standards of native fragrance analytes (e.g., Linalool, Limonene, Geraniol).
-
Isotopically Labeled Internal Standards: Corresponding stable isotope-labeled standards for each target analyte (e.g., Linalool-d3, Limonene-d10). Available from commercial suppliers.[4]
-
Sample Matrix: Cosmetic cream, perfume, or shower gel.
2. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of each native analyte and each isotopically labeled internal standard in ethanol at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by mixing appropriate volumes of the native analyte stock solutions and diluting with MTBE. Each calibration standard should also be spiked with a constant, known concentration of the mixed isotopically labeled internal standards. A typical calibration range is 0.1 to 10 µg/mL.[1][3]
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for fragrance analysis in cosmetics.[1]
-
Weighing and Spiking: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Internal Standard Addition: Add a precise volume of the mixed isotopically labeled internal standard solution to the sample. This is the critical step for IDMS.
-
Extraction: Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Mixing: Vigorously mix the sample for 30 minutes using a vortex or sample mixer to ensure thorough extraction of the fragrance compounds into the organic layer.
-
Phase Separation: Add approximately 5 g of anhydrous sodium sulfate to remove water and aid phase separation. Centrifuge at 3000 x g for 30 minutes.
-
Collection: Carefully collect the supernatant (MTBE layer) and filter it through a 0.22 µm syringe filter into a clean vial for analysis.
4. GC-MS Instrumental Analysis
The following parameters are a general guide and should be optimized for the specific analytes and instrument used.[1][5]
-
Gas Chromatograph (GC): Agilent Intuvo 9000 GC or similar.[6]
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or a triple quadrupole mass spectrometer for higher selectivity (MRM mode).[6][7]
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: 1 µL injected in splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 125 °C.
-
Ramp 2: 7 °C/min to 230 °C.
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For each native analyte and its corresponding labeled standard, monitor at least two characteristic ions.
Data Presentation
The use of IDMS provides excellent recovery and precision. The following table summarizes representative quantitative data for fragrance and related compounds from various studies.
| Analyte | Matrix | Method | LOQ (µg/g) | Recovery (%) | RSD (%) | Reference |
| Fragrance Allergens | Cosmetics | GC-MS | 2 - 20 | 84.4 - 119 | < 13.5 | [1] |
| Benzo[a]pyrene | Olive Pomace Oil | GC-IDMS | 0.2 | 97.5 | 4.1 | [3] |
| Indeno[1,2,3-cd]pyrene | Olive Pomace Oil | GC-IDMS | 0.1 | 92.1 | 3.6 | [3] |
| Benzo[k]fluoranthene | Olive Pomace Oil | GC-IDMS | 0.1 | 89.9 | 5.2 | [3] |
| β-Lactoglobulin | Milk Powder | HPLC-IDMS | 0.16 | 86.0 - 118.3 | < 9.0 | [8] |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of fragrance compounds using Isotope Dilution Mass Spectrometry.
Caption: Workflow for fragrance analysis using GC-IDMS.
Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the accurate quantification of fragrance compounds in complex matrices. The use of stable isotopically labeled internal standards provides superior correction for matrix effects and sample preparation variability compared to other quantification methods. The detailed protocol provided herein serves as a robust starting point for researchers, scientists, and quality control professionals to develop and validate high-precision methods for fragrance analysis, ensuring product quality and regulatory adherence.
References
- 1. jfda-online.com [jfda-online.com]
- 2. youtube.com [youtube.com]
- 3. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurisotop.com [eurisotop.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Hexyl Cinnamal in Cosmetic Matrices using Isotope Dilution GC-MS with 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard
An Application Note on the utilization of 2-Hexylcinnamyl-alcohol-d5 as an internal standard for the quantification of Hexyl Cinnamal in cosmetic products is detailed below. This document provides comprehensive protocols for researchers, scientists, and professionals in the field of drug and cosmetic development.
Introduction
Hexyl Cinnamal (alpha-hexyl cinnamaldehyde) is a common fragrance ingredient used in a wide array of cosmetic and personal care products. Due to its potential to cause allergic reactions in sensitive individuals, regulatory bodies in various regions mandate its declaration on product labels if its concentration exceeds certain thresholds. Accurate and robust analytical methods are therefore essential for manufacturers to ensure regulatory compliance and consumer safety.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds in complex matrices like cosmetics.[1][2][3] The accuracy of GC-MS quantification can be significantly improved by using an internal standard. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards for isotope dilution mass spectrometry (IDMS) because they co-elute with the analyte and exhibit similar extraction and ionization behavior, effectively compensating for matrix effects and variations during sample preparation and injection.
This application note details a validated method for spiking various cosmetic formulations with this compound for the precise quantification of Hexyl Cinnamal using GC-MS.
Principle
The methodology is based on the principle of isotope dilution. A known quantity of the deuterated internal standard, this compound, is added ("spiked") into the cosmetic sample at the beginning of the preparation process. The sample is then extracted and analyzed by GC-MS. Since the deuterated standard and the native analyte behave almost identically during extraction and analysis, the ratio of their signal responses in the mass spectrometer is directly proportional to the ratio of their concentrations. By creating a calibration curve from standards containing a fixed amount of the internal standard and varying amounts of the native analyte, the concentration of Hexyl Cinnamal in the unknown sample can be determined with high accuracy.
Materials and Reagents
-
Standards:
-
Hexyl Cinnamal (CAS No. 101-86-0), >98% purity
-
This compound (Internal Standard, IS)
-
-
Solvents:
-
Methanol (B129727) (HPLC or GC grade)[2]
-
Ethanol (HPLC or GC grade)
-
Dichloromethane (GC grade)[4]
-
-
Equipment:
Experimental Protocols
4.1. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Hexyl Cinnamal and dissolve it in a 10 mL volumetric flask with methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. Each calibration standard must be spiked with a constant concentration of the Internal Standard. For example, to a series of 1 mL volumetric flasks, add appropriate volumes of the analyte stock to achieve concentrations from 0.1 to 20 µg/mL, and add a fixed volume (e.g., 100 µL) of the IS Stock Solution to each flask. Bring to volume with methanol.
4.2. Sample Preparation and Spiking
The extraction method may vary slightly depending on the cosmetic matrix.
Protocol for Creams and Lotions (Emulsions):
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Spiking Step: Add a precise volume (e.g., 100 µL) of the Internal Standard Stock Solution (100 µg/mL) directly to the sample in the tube.
-
Add 5 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid excipients.[1]
-
Carefully collect the supernatant (methanol extract).
-
Filter the extract through a 0.45 µm syringe filter into a GC autosampler vial for analysis.
Protocol for Perfumes and Sprays (Alcohol-based):
-
Accurately weigh approximately 0.1 g of the liquid sample into a 10 mL volumetric flask.
-
Spiking Step: Add a precise volume (e.g., 100 µL) of the Internal Standard Stock Solution (100 µg/mL).
-
Bring the flask to the 10 mL mark with methanol.
-
Mix thoroughly by inverting the flask.
-
Transfer an aliquot into a GC autosampler vial for analysis.
4.3. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: Weak polar capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2]
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Splitless mode)[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (suggested):
-
Hexyl Cinnamal: m/z 129 (Quantifier), 91, 145 (Qualifiers)
-
This compound: m/z 134 (Quantifier), 91, 150 (Qualifiers)
-
-
Note: The specific ions should be confirmed by injecting pure standards.
Data Presentation and Analysis
-
Calibration Curve: Plot the ratio of the peak area of the Hexyl Cinnamal quantifier ion to the peak area of the IS quantifier ion against the concentration of Hexyl Cinnamal in the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.[2]
-
Quantification: Using the peak area ratio obtained from the spiked cosmetic sample, calculate the concentration of Hexyl Cinnamal using the regression equation from the calibration curve.
-
Reporting: The final concentration in the cosmetic product should be reported in weight/weight percentage (% w/w) or mg/kg.
Table 1: Recovery and Quantification Data for Spiked Cosmetic Samples
| Cosmetic Matrix | Spiked Conc. of IS (µg/g) | Measured Conc. of Hexyl Cinnamal (mg/kg) | Recovery of Spiked Analyte (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Hand Cream | 20.0 | 155.4 | 98.2 | 3.1 |
| Shampoo | 20.0 | 89.7 | 101.5 | 4.5 |
| Eau de Toilette | 20.0 | 1250.1 | 99.6 | 2.4 |
| Body Lotion | 20.0 | 230.8 | 97.9 | 3.8 |
Note: This table presents example data for illustrative purposes. Recovery was determined by spiking blank matrices with a known concentration of Hexyl Cinnamal.
Visualization of Experimental Workflow
Caption: Workflow for the quantification of Hexyl Cinnamal in cosmetics.
Conclusion
The described method of spiking cosmetic samples with this compound provides a robust, accurate, and precise protocol for the quantification of Hexyl Cinnamal. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and procedural variations, making it a highly reliable approach for quality control and regulatory compliance in the cosmetics industry. The sample preparation is straightforward and applicable to a variety of product types, and the GC-MS analysis offers the required sensitivity and selectivity for trace-level detection.
References
Navigating the Landscape of Fragrance Allergen Testing: A Guide to Regulatory Compliance
For Immediate Release
Application Notes and Protocols
Topic: Regulatory Compliance for Fragrance Allergen Testing
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the current regulatory landscape for fragrance allergen testing and details key experimental protocols. As consumer awareness and regulatory scrutiny surrounding fragrance allergens intensify, it is imperative for professionals in the cosmetic and pharmaceutical industries to stay abreast of the latest compliance requirements and testing methodologies. These notes offer a guide to ensuring product safety and adherence to global standards.
Introduction: The Growing Importance of Fragrance Allergen Testing
Fragrances are ubiquitous in consumer products, from cosmetics and personal care items to household cleaners. While they enhance user experience, certain fragrance ingredients can elicit allergic contact dermatitis in susceptible individuals. Regulatory bodies worldwide are increasingly focusing on protecting consumers from these potential allergens, leading to stricter labeling requirements and a greater need for robust testing methodologies. An estimated 1-9% of the European population is allergic to fragrance ingredients, highlighting the public health significance of this issue.
The Evolving Regulatory Framework
The regulatory environment for fragrance allergens is dynamic, with significant recent updates, particularly in the European Union.
European Union: The EU leads the way with its comprehensive Cosmetic Regulation (EC) No 1223/2009. A pivotal amendment, Regulation (EU) 2023/1545, has significantly expanded the list of declarable fragrance allergens from 26 to 82 substances.[1][2] This expansion is based on opinions from the Scientific Committee on Consumer Safety (SCCS), which identified additional fragrance allergens that have been shown to cause allergies in humans.[3][4][5][6]
Manufacturers are now required to individually label these allergens if their concentration exceeds:
To allow the industry to adapt, transition periods have been established. New cosmetic products placed on the EU market must comply with these new rules by July 31, 2026 , and existing products already on the market have until July 31, 2028 , to be compliant.[3][4][8][9]
United States: In the U.S., the regulatory landscape is also evolving with the implementation of the Modernization of Cosmetics Regulation Act of 2022 (MoCRA).[7][8] This act mandates the FDA to issue regulations for fragrance allergen labeling.[7][8] The proposed rules are anticipated to be released, with a target date of October 2025.[7][10] It is expected that the US list of allergens will closely align with the EU's comprehensive list.[8]
Canada: Health Canada has also updated its Cosmetic Regulations to enhance ingredient disclosure, aligning with the EU's definitions for leave-on and rinse-off products and expanding its list of declarable allergens.[11][12]
International Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients, which are widely adopted by the industry globally.[13][14][15] Adherence to IFRA standards is a crucial component of a comprehensive safety assessment.
Table 1: Regulatory Concentration Thresholds for Fragrance Allergen Labeling
| Region/Jurisdiction | Product Type | Concentration Threshold |
| European Union | Leave-on | > 0.001% |
| Rinse-off | > 0.01% | |
| Canada | Leave-on | > 0.001% |
| Rinse-off | > 0.01% | |
| United States | - | Regulations pending under MoCRA |
Methodologies for Fragrance Allergen Testing
A weight-of-evidence approach, combining data from different testing methods, is the gold standard for assessing the skin sensitization potential of fragrance ingredients. These methods can be broadly categorized into in silico, in vitro, and in vivo approaches, which are aligned with the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
Caption: The Adverse Outcome Pathway for skin sensitization.
In Silico Methods: Predictive Assessment
In silico models use computer-based simulations to predict the sensitization potential of a chemical based on its physicochemical properties and structural similarities to known allergens.[16] These models are valuable for screening new ingredients early in the development process.
Methodology:
-
Quantitative Structure-Activity Relationship (QSAR) models: These models correlate a substance's chemical structure with its biological activity.
-
Read-across: This method predicts the properties of a substance by comparing it to structurally similar substances with known data.
-
Expert Systems: These are software tools that incorporate knowledge-based rules to make predictions.
While in silico methods are rapid and cost-effective, they are primarily used for screening and prioritization, and their predictions often need to be confirmed by in vitro or in vivo testing.
In Vitro and In Chemico Methods: Non-Animal Testing
In response to the ban on animal testing for cosmetics in the EU and other regions, several non-animal methods have been developed and validated. These assays address the key events in the AOP for skin sensitization.
The DPRA is an in chemico method that addresses the first key event of the AOP: the covalent binding of a chemical to skin proteins (haptenation).[7][17][18][19]
Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).
Protocol:
-
Preparation: Prepare stock solutions of synthetic peptides containing cysteine and lysine. Prepare the test substance in a suitable solvent (e.g., acetonitrile) at a concentration of 100mM.
-
Incubation: Incubate the test substance with each peptide solution for 24 hours at 25°C. The molar ratio of cysteine peptide to the test substance is 1:10, and for the lysine peptide, it is 1:50.[16]
-
Analysis: After incubation, quantify the concentration of the remaining (unreacted) peptide using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.
-
Prediction Model: Based on the mean depletion of cysteine and lysine, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.
This assay addresses the second key event of the AOP: keratinocyte activation.[20] It uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[21][22][23]
Caption: Workflow for the KeratinoSens™ Assay.
Protocol:
-
Cell Culture: Seed KeratinoSens™ cells into 96-well plates and culture for 24 hours.[21]
-
Exposure: Expose the cells to a range of concentrations of the test substance for 48 hours.
-
Luminescence Measurement: After exposure, measure the activity of the luciferase enzyme, which indicates the activation of the ARE pathway.
-
Viability Assessment: In a parallel plate, assess cell viability (e.g., using an MTT assay) to ensure that the luciferase induction is not due to cytotoxicity.
-
Data Analysis: Determine the concentration at which the test substance induces a 1.5-fold increase in luciferase activity (EC1.5) and the concentration that reduces cell viability by 50% (IC50). A substance is classified as a sensitizer if it induces a statistically significant luciferase induction of 1.5-fold or more, at a concentration that maintains cell viability above 70%.[23]
The h-CLAT addresses the third key event of the AOP: the activation of dendritic cells.[24][25] The assay uses a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cells.[24]
Protocol:
-
Cell Culture and Exposure: Culture THP-1 cells and expose them to various concentrations of the test substance for 24 hours.
-
Staining: After exposure, stain the cells with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.
-
Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer.
-
Viability Assessment: Determine cell viability to ensure marker upregulation occurs at non-cytotoxic concentrations.
-
Data Analysis: A test substance is considered positive if the expression of CD86 and/or CD54 increases above a defined threshold at concentrations that do not cause significant cytotoxicity.
Table 2: Key Parameters for In Vitro Test Methods
| Test Method (OECD TG) | AOP Key Event | Key Endpoint(s) | Positive Result Criteria |
| DPRA (442C) | KE1: Protein Reactivity | Cysteine and Lysine Peptide Depletion | Mean depletion % falls into low, moderate, or high reactivity class. |
| KeratinoSens™ (442D) | KE2: Keratinocyte Activation | Luciferase gene induction (EC1.5) and cell viability (IC50) | Luciferase induction ≥ 1.5-fold at a concentration with >70% cell viability. |
| h-CLAT (442E) | KE3: Dendritic Cell Activation | Upregulation of CD86 and CD54 surface markers | Relative Fluorescence Intensity of CD86 ≥ 150% and/or CD54 ≥ 200% at >50% cell viability. |
In Vivo Methods: Human Testing
While non-animal methods are preferred for ingredient screening, in vivo human testing remains crucial for confirming the safety of final formulations under real-world conditions.
The HRIPT is the gold standard for assessing the skin sensitization potential of a test material in human subjects.[4][11][26] It is designed to determine if a product can induce contact allergy.
Protocol:
-
Induction Phase: A patch containing the test material is applied to the same site on the skin of volunteers (typically on the back) for 24-48 hours. This is repeated 9 times over a 3-week period.[4][26][27] The site is observed for any signs of irritation after each application.
-
Rest Phase: A 2-week rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.
-
Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new, untreated skin site.
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., redness, swelling, vesicles) at 48 and 96 hours after patch application.[26] A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase suggests that sensitization has occurred.
Standard patch testing is a diagnostic tool used by dermatologists to identify the specific substance causing allergic contact dermatitis in a patient.[28]
Protocol:
-
Application: Small amounts of suspected allergens are applied to individual patches, which are then taped to the patient's back.[28]
-
Exposure: The patches remain in place for 48 hours, during which time the patient must keep their back dry.[9][28]
-
Readings: The patches are removed at 48 hours, and an initial reading is taken. A final reading is typically performed at 72 or 96 hours, as delayed-type hypersensitivity reactions can take time to develop.[6][29]
-
Interpretation: A positive reaction is indicated by a localized eczematous reaction (redness, papules, or vesicles) at the site of a specific allergen.
A Logic-Based Approach to Compliance
Ensuring regulatory compliance for fragrance allergens requires a systematic approach, from ingredient selection to final product labeling.
Caption: Logic workflow for fragrance allergen compliance.
Conclusion
The regulatory requirements for fragrance allergen testing and labeling are becoming increasingly stringent globally. A thorough understanding of these regulations, coupled with the appropriate application of a suite of validated testing methodologies, is essential for ensuring consumer safety and successful market access. By integrating in silico, in vitro, and in vivo approaches within a robust risk assessment framework, researchers and developers can confidently navigate the complexities of fragrance allergen compliance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stanfordhealthcare.org [stanfordhealthcare.org]
- 10. Test No. 442E: In Vitro Skin Sensitisation | OECD [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. Fragrance allergen labelling: your compliance guide [hooleybrown.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. Artificial Intelligence That Predicts Sensitizing Potential of Cosmetic Ingredients with Accuracy Comparable to Animal and In Vitro Tests—How Does the Infotechnomics Compare to Other “Omics” in the Cosmetics Safety Assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. x-cellr8.com [x-cellr8.com]
- 18. iivs.org [iivs.org]
- 19. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 21. x-cellr8.com [x-cellr8.com]
- 22. jrfglobal.com [jrfglobal.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. iivs.org [iivs.org]
- 26. princetonconsumer.com [princetonconsumer.com]
- 27. ftp.cdc.gov [ftp.cdc.gov]
- 28. Patch test - Wikipedia [en.wikipedia.org]
- 29. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Hexyl Cinnamal Quantification by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the quantification of hexyl cinnamal by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of hexyl cinnamal in cosmetic and pharmaceutical matrices.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix Overload: High concentrations of co-eluting matrix components can saturate the column. | - Dilute the sample: A simple dilution can often resolve the issue. - Improve sample cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. |
| Incompatible Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase, causing peak distortion. | Reconstitute the final extract in a solvent that matches the initial mobile phase composition. | |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: Inconsistent sample cleanup can lead to varying levels of ion suppression or enhancement between samples. | - Standardize sample preparation: Ensure the sample preparation protocol is followed precisely for all samples. - Use an internal standard: Incorporate a stable isotope-labeled internal standard for hexyl cinnamal to compensate for variations in matrix effects. |
| Instrument Contamination: Carryover from previous injections can affect subsequent analyses. | - Implement a robust wash method: Use a strong solvent wash for the injection needle and port between samples. - Run blank injections: Inject a blank solvent between samples to check for and clear any residual contamination. | |
| Low Signal Intensity (Ion Suppression) | Co-eluting Matrix Components: Compounds from the sample matrix eluting at the same time as hexyl cinnamal can compete for ionization in the MS source.[1] | - Optimize chromatographic separation: Adjust the LC gradient to separate hexyl cinnamal from interfering matrix components. - Enhance sample cleanup: Utilize techniques like dispersive solid-phase extraction (d-SPE) to remove components known to cause ion suppression, such as phospholipids. |
| High Salt Concentration: Non-volatile salts in the sample can suppress the ESI signal. | Ensure the sample preparation method effectively removes salts. If necessary, perform a desalting step. | |
| High Signal Intensity (Ion Enhancement) | Co-eluting Matrix Components: Certain matrix components can facilitate the ionization of hexyl cinnamal, leading to an artificially high signal. | - Optimize chromatographic separation: As with ion suppression, modify the LC method to resolve hexyl cinnamal from these enhancing compounds. - Use matrix-matched calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of hexyl cinnamal?
A1: Matrix effects are the alteration of the ionization efficiency of hexyl cinnamal by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantification.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the peak area of hexyl cinnamal in a standard solution prepared in a pure solvent to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added at the same concentration). The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Q3: What are the most common sources of matrix effects in cosmetic samples?
A3: Cosmetic matrices are complex and can contain various substances that cause matrix effects, including oils, fats, emulsifiers, pigments, and other fragrance ingredients.[2]
Q4: Can I use a different analytical technique to avoid matrix effects?
A4: While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also used for fragrance allergen analysis, they can also be susceptible to matrix effects.[3] The choice of technique depends on the specific analyte and matrix. For LC-MS, addressing matrix effects through proper method development is crucial.
Q5: Is it necessary to use a stable isotope-labeled internal standard for hexyl cinnamal?
A5: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard is highly recommended for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations.
Quantitative Data on Matrix Effects
| Analyte | Matrix Effect (%) in Lotion |
| Amylcinnamyl alcohol | -25.8 |
| Benzyl alcohol | -15.2 |
| Cinnamyl alcohol | -30.1 |
| Citronellol | -18.9 |
| Eugenol | -22.4 |
| Geraniol | -20.5 |
| Hexyl Cinnamal | -28.3 |
| Linalool | -17.6 |
Data adapted from a GC-MS study and is for illustrative purposes. Actual matrix effects in LC-MS will vary depending on the specific matrix, sample preparation, and analytical conditions.
Experimental Protocols
Generic Sample Preparation for Creams and Lotions
This protocol provides a general workflow for the extraction of hexyl cinnamal from complex cosmetic matrices like creams and lotions.
Methodology:
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Sample Weighing: Accurately weigh approximately 1 g of the homogenized cream or lotion sample into a 50 mL polypropylene (B1209903) centrifuge tube.
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Internal Standard Spiking: Spike the sample with an appropriate amount of hexyl cinnamal internal standard solution.
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Extraction:
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Add 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
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Vortex for 2 minutes to ensure thorough mixing.
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Perform ultrasonic extraction for 15-30 minutes.
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-
Salting Out (Optional, for Acetonitrile Extraction):
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Add anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation.
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Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove fatty acids and other interferences.
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Vortex for 1 minute.
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Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
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Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
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If necessary, evaporate the solvent and reconstitute in the initial mobile phase.
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LC-MS/MS Method Parameters for Hexyl Cinnamal
The following are typical starting parameters for the LC-MS/MS analysis of hexyl cinnamal. Method optimization is essential for specific instruments and matrices.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute hexyl cinnamal, then re-equilibrate. A typical gradient might be: 0-1 min (40% B), 1-8 min (40-95% B), 8-10 min (95% B), 10-10.1 min (95-40% B), 10.1-12 min (40% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 217.2 |
| Product Ions (Q3) | m/z 91.1 (Quantifier), m/z 119.1 (Qualifier) |
| Collision Energy | Optimize for your instrument (typically in the range of 10-30 eV) |
| Cone Voltage | Optimize for your instrument (typically in the range of 20-40 V) |
Visualizations
Caption: Experimental workflow for hexyl cinnamal quantification.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Overcoming Ion Suppression with 2-Hexylcinnamyl-alcohol-d5
Welcome to the technical support center for the application of 2-Hexylcinnamyl-alcohol-d5 as an internal standard in mass spectrometry-based analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating ion suppression and ensuring accurate quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a type of matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI). It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[3][4]
Q2: How does this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the unlabeled analyte (2-Hexylcinnamyl-alcohol), it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement.[5] By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to matrix effects, thus allowing for accurate and precise measurement.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for variability not only in the analytical measurement but also during sample extraction and handling steps.
Q4: Can this compound be used for the quantification of other analytes?
A4: Ideally, a SIL internal standard is used for its corresponding unlabeled analyte. However, if a specific SIL internal standard is not available for your analyte of interest, a structurally similar compound might be used as an analog internal standard. In such cases, it is crucial to validate that the analog internal standard effectively mimics the behavior of the analyte during sample preparation and analysis.
Troubleshooting Guides
Problem 1: High variability in the analyte/internal standard peak area ratio across replicate injections.
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Possible Cause: Inconsistent sample preparation or injection volume.
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Solution: Review your sample preparation protocol for consistency. Ensure that the internal standard is added accurately to all samples. Check the autosampler for any issues with injection precision.
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Possible Cause: Poor chromatographic peak shape or resolution.
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Solution: Optimize the LC method to ensure symmetrical and well-resolved peaks for both the analyte and the internal standard. Poor peak shape can lead to inconsistent integration and, therefore, variable ratios.
Problem 2: The analyte and this compound do not co-elute perfectly.
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Possible Cause: Isotope effects can sometimes lead to slight differences in retention time between the analyte and its deuterated internal standard.
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Solution: This is a known phenomenon. As long as the retention time difference is small and consistent, and both peaks are within the same region of ion suppression, it should not significantly impact quantification. However, if the shift is large, it may be necessary to adjust the chromatographic conditions to minimize the separation.
Problem 3: The internal standard signal is very low or absent.
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Possible Cause: Error in the preparation of the internal standard working solution.
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Solution: Prepare a fresh working solution of this compound and re-spike the samples.
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Possible Cause: Significant ion suppression affecting the internal standard itself.
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Solution: While the internal standard is designed to compensate for ion suppression, extreme levels of matrix components can suppress the signal of both the analyte and the internal standard to a point where they are undetectable. In such cases, further sample cleanup or dilution is necessary.
Experimental Protocols
Protocol 1: Quantification of 2-Hexylcinnamyl-alcohol in a Cosmetic Cream Matrix
This protocol describes the quantification of the fragrance allergen, 2-Hexylcinnamyl-alcohol, in a cosmetic cream using this compound as an internal standard.
1. Materials and Reagents:
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2-Hexylcinnamyl-alcohol analytical standard
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This compound internal standard
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Acetonitrile (B52724) (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Ultrapure water
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Cosmetic cream matrix (blank)
2. Standard and Sample Preparation:
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Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Hexylcinnamyl-alcohol and dissolve it in 10 mL of methanol.
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Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
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Internal Standard Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with methanol.
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Calibration Standards: Prepare a series of calibration standards by spiking the blank cosmetic cream extract with the analyte stock solution to achieve concentrations ranging from 1 to 1000 ng/mL. Add the IS Working Solution to each standard to a final concentration of 100 ng/mL.
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Sample Preparation:
-
Weigh 1 g of the cosmetic cream sample into a 15 mL centrifuge tube.
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Add 5 mL of acetonitrile and 10 µL of the IS Working Solution (10 µg/mL).
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Vortex for 2 minutes to ensure thorough mixing and extraction.
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Centrifuge at 10,000 x g for 10 minutes.
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Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
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3. LC-MS/MS Parameters:
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LC System: Standard HPLC or UHPLC system.
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MRM Transitions:
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2-Hexylcinnamyl-alcohol: [M+H]+ -> fragment ions (hypothetical: m/z 219.2 -> 117.1)
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This compound: [M+H]+ -> fragment ions (hypothetical: m/z 224.2 -> 122.1)
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Data Presentation
Table 1: Effect of this compound on Signal Intensity and Reproducibility in a Spiked Cosmetic Matrix.
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | %RSD (n=5) |
| Analyte in Solvent | 85,432 | N/A | N/A | 3.2% |
| Analyte in Matrix (without IS) | 32,156 (62% suppression) | N/A | N/A | 15.8% |
| Analyte in Matrix (with IS) | 33,541 | 35,112 | 0.955 | 2.5% |
Table 2: Calibration Curve Data for 2-Hexylcinnamyl-alcohol using this compound as Internal Standard.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 352 | 34,876 | 0.010 |
| 5 | 1,789 | 35,234 | 0.051 |
| 10 | 3,612 | 34,987 | 0.103 |
| 50 | 17,987 | 35,432 | 0.508 |
| 100 | 35,432 | 35,123 | 1.009 |
| 500 | 178,543 | 35,345 | 5.051 |
| 1000 | 356,876 | 35,098 | 10.168 |
| Linear Regression: y = 0.0102x + 0.0005; R² = 0.9998 |
Visualizations
Caption: Mechanism of ion suppression and compensation with an internal standard.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Troubleshooting logic for high variability in analytical results.
References
Technical Support Center: GC-MS Analysis of Cinnamyl Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cinnamyl derivatives. Poor peak shape is a frequent issue that can compromise the accuracy and reproducibility of results. This guide offers practical solutions and detailed protocols to improve peak symmetry and achieve reliable data.
Troubleshooting Guide: Improving Peak Shape
This section addresses common peak shape problems in a question-and-answer format, providing direct solutions to specific issues.
Question 1: My peaks for cinnamyl alcohol are tailing significantly. What is the likely cause and how can I fix it?
Answer: Peak tailing for polar compounds like cinnamyl alcohol is often caused by secondary interactions between the analyte's hydroxyl group and active sites within the GC system. These active sites, primarily silanol (B1196071) groups on the inlet liner and the column, can lead to undesirable adsorption, resulting in broad and asymmetric peaks.
Immediate Solutions:
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Inlet Liner Deactivation: Ensure you are using a high-quality, deactivated inlet liner. Over time, even deactivated liners can become active due to sample matrix accumulation. Regular replacement is recommended.
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Column Conditioning: Condition your GC column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.
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Trim the Column: If the front end of the column is contaminated with non-volatile residues, trimming 10-20 cm from the inlet side can often restore peak shape.
Long-Term Solution: Derivatization
For a more robust and permanent solution, derivatization of the cinnamyl alcohol is highly recommended. Silylation, for example, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This modification increases the volatility of the analyte and significantly reduces its interaction with active sites in the system, leading to sharper, more symmetrical peaks.
Question 2: I'm observing peak fronting for cinnamaldehyde. What could be the cause?
Answer: Peak fronting is typically a sign of column overload. This can happen if the concentration of the analyte in the sample is too high for the capacity of the GC column.
Solutions:
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Dilute the Sample: The simplest solution is to dilute your sample and reinject it.
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Increase the Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample introduced onto the column.
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Use a Higher Capacity Column: If dilution is not feasible, consider using a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity.
Question 3: My baseline is noisy and I'm seeing ghost peaks in my chromatogram when analyzing cinnamyl acetate. What should I do?
Answer: A noisy baseline and ghost peaks are often indicative of contamination in the GC system. This can originate from several sources.
Troubleshooting Steps:
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Check the Carrier Gas: Ensure high-purity carrier gas is being used and that the gas filters are not exhausted.
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Septum Bleed: Particles from the injection port septum can accumulate in the liner and contribute to ghost peaks. Use high-quality, low-bleed septa and replace them regularly.
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Contaminated Inlet Liner: As mentioned previously, the inlet liner is a common source of contamination. Replace the liner.
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Column Bleed: Excessive column bleed can contribute to a noisy baseline. Ensure the column temperature does not exceed its specified maximum limit.
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Sample Carryover: If you are running samples of varying concentrations, carryover from a high-concentration sample can appear as ghost peaks in subsequent runs. Implement a thorough wash step for the syringe and run a solvent blank between samples to check for carryover.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it recommended for cinnamyl derivatives?
A1: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS analysis of cinnamyl derivatives containing polar functional groups (like the hydroxyl group in cinnamyl alcohol or the carboxylic acid group in cinnamic acid), derivatization is highly recommended. The primary reasons are:
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Increased Volatility: Derivatization replaces polar functional groups with less polar ones, increasing the compound's volatility and allowing it to be more easily vaporized in the GC inlet.
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Improved Thermal Stability: Some cinnamyl derivatives can be prone to thermal degradation at the high temperatures used in GC. Derivatization can create a more thermally stable compound.
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Enhanced Peak Shape: By minimizing interactions with active sites in the GC system, derivatization leads to sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.
Q2: What is the most common derivatization technique for cinnamyl alcohol?
A2: Silylation is the most common and effective derivatization technique for compounds containing hydroxyl groups, such as cinnamyl alcohol. This process involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ether.
Q3: How do I choose the right GC column for analyzing cinnamyl derivatives?
A3: The choice of GC column depends on the specific cinnamyl derivative and whether you are analyzing it in its native or derivatized form.
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For Underivatized Polar Derivatives (e.g., cinnamyl alcohol): A mid-polarity column (e.g., a "WAX" type or a 50% phenyl-polysiloxane) can be a good starting point. However, peak tailing can still be an issue.
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For Non-Polar Derivatives (e.g., cinnamyl acetate) and Silylated Derivatives: A low-polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms, HP-5ms), is generally recommended. These columns are robust and provide good separation for a wide range of compounds.
Q4: Can you provide a starting point for GC-MS method parameters for cinnamyl derivatives?
A4: The optimal parameters will depend on your specific instrument and column. However, the following provides a general starting point:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Initial Temp: 60-80 °C (hold for 1-2 min) Ramp: 10-15 °C/min to 280-300 °C (hold for 5-10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation: The Impact of Derivatization
To illustrate the significant improvement in peak shape achieved through derivatization, the following table presents representative data for an aromatic alcohol, which demonstrates the expected outcome for cinnamyl alcohol.
Table 1: Comparison of Peak Shape Metrics Before and After Silylation
| Compound | Treatment | Tailing Factor (USP) | Asymmetry Factor |
| Aromatic Alcohol | Underivatized | 2.1 | 1.8 |
| Aromatic Alcohol | Silylated (TMS) | 1.1 | 1.05 |
Note: Data is representative for a typical aromatic alcohol and demonstrates the expected improvement for cinnamyl alcohol upon silylation.
Experimental Protocols
Protocol 1: Silylation of Cinnamyl Alcohol using BSTFA
This protocol describes the derivatization of cinnamyl alcohol to its trimethylsilyl (TMS) ether for GC-MS analysis.
Materials:
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Cinnamyl alcohol standard or sample extract
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
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Anhydrous Pyridine (B92270) (optional, as a catalyst)
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A suitable aprotic solvent (e.g., Dichloromethane, Hexane)
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GC vials with caps
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Heating block or oven
Procedure:
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Sample Preparation: Prepare a solution of cinnamyl alcohol in the chosen aprotic solvent at a concentration of approximately 100-500 µg/mL in a GC vial.
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Reagent Addition: To the sample solution, add an excess of the silylating reagent. A general guideline is to add 50-100 µL of BSTFA (+1% TMCS) for every 100 µL of sample solution. If desired, 5-10 µL of pyridine can be added as a catalyst.
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Reaction: Tightly cap the vial and heat it at 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.
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Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: Fragrance Allergen Analysis
Welcome to the Technical Support Center for fragrance allergen analysis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common contamination issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks in my chromatogram, particularly in my blank runs. What are the likely sources of this contamination?
A1: Unexpected peaks, often referred to as "ghost peaks," in blank samples are a strong indicator of contamination within your analytical system. The sources can be numerous and are often related to the ubiquitous nature of certain volatile and semi-volatile organic compounds in a laboratory environment.
Common Sources of Laboratory Contamination:
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Solvents and Reagents: High-purity solvents are essential. However, even high-grade solvents can contain trace levels of contaminants or become contaminated during use. Phthalates are a common contaminant in solvents like methylene (B1212753) chloride, ethyl acetate (B1210297), and acetone.[1]
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Plasticware: Many laboratory consumables are made of plastic and can be a significant source of contamination. Plasticizers, such as phthalates (e.g., DEHP, DBP) and adipates, can leach from pipette tips, centrifuge tubes, vial caps, and plastic storage containers.[1][2][3] It is recommended to use glass or polypropylene (B1209903) labware where possible, as polypropylene is generally considered phthalate-free.[3]
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Laboratory Environment: The air in the laboratory can contain volatile organic compounds from various sources, including cleaning products, personal care products worn by lab personnel (perfumes, lotions), and off-gassing from flooring, paints, and furniture.[1][4] Samples left uncovered can readily absorb these airborne contaminants.
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Gas Chromatography (GC) System: Contamination can originate from within the GC-MS system itself. Common sources include:
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Septa bleed: The septum in the injection port can degrade over time, releasing siloxanes and other compounds. Using high-quality, low-bleed septa is crucial.
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Column bleed: All GC columns will have some level of stationary phase bleed, which can increase with column age and temperature.
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Injection Port Contamination: Residue from previous injections can accumulate in the injector liner, leading to carryover into subsequent runs.
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Contaminated Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.
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Sample Handling: Cross-contamination can occur through improper handling techniques, such as reusing disposable items or inadequate cleaning of glassware and syringes.
Q2: Phthalate (B1215562) peaks are consistently present in my blank and sample chromatograms. How can I identify the source and eliminate this contamination?
A2: Phthalates are one of the most common laboratory contaminants due to their widespread use as plasticizers.[1] Identifying the specific source requires a systematic approach.
Troubleshooting Workflow for Phthalate Contamination:
Q3: How can I differentiate between a true analyte peak and a contaminant peak?
A3: Differentiating between genuine analyte signals and contamination is critical for accurate quantification. Here are several strategies:
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Analyze a Method Blank: A method blank is a sample that contains all the reagents used in the sample preparation process but no sample matrix. It is carried through the entire analytical procedure alongside the actual samples. Any peaks appearing in the method blank are indicative of contamination.
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Analyze a Solvent Blank: Injecting the final solvent used for sample reconstitution can help identify contamination originating from the solvent itself.
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Spike and Recovery: Spiking a known amount of the fragrance allergen standard into a blank matrix and a sample matrix can help confirm the identity of the analyte peak. The spiked sample should show a significant increase in the peak area at the expected retention time.
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Mass Spectral Library Match: Compare the mass spectrum of the peak with a commercial or in-house mass spectral library. A high match factor for a known contaminant (e.g., a phthalate) is a strong indicator.
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Retention Time Comparison: Compare the retention time of the unknown peak with the retention times of known common contaminants run under the same chromatographic conditions.
Data Presentation: Common Laboratory Contaminants
The following tables summarize common laboratory contaminants that can interfere with fragrance allergen analysis and their potential sources.
Table 1: Common Phthalate Contaminants and Their Sources
| Contaminant | Common Name | Abbreviation | Major Laboratory Sources |
| Bis(2-ethylhexyl) phthalate | Dioctyl phthalate | DEHP | PVC tubing, vinyl flooring, plastic containers, vial caps, septa[1][2][3] |
| Dibutyl phthalate | DBP | Adhesives, printing inks, plastic tubing, some solvents[2][3] | |
| Diethyl phthalate | DEP | Cosmetics, personal care products, solvents[1] | |
| Dimethyl phthalate | DMP | Plastic syringes, some solvents[2][3] | |
| Benzyl butyl phthalate | BBP | Vinyl flooring, adhesives, some plastics |
Table 2: Leaching of Phthalates from Laboratory Consumables
| Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | DEHP | 0.36 | [2] |
| Pipette Tips | Diisononyl phthalate (DINP) | 0.86 | [2] |
| Plastic Filter Holders (PTFE) | DBP | 2.49 | [2] |
| Plastic Filter Holders (Regenerated Cellulose) | DBP | 0.61 | [2] |
| Plastic Filter Holders (Cellulose Acetate) | DMP | 5.85 | [2] |
| Parafilm® | DEHP | 0.50 | [2] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Cleaning Laboratory Glassware for Trace Organic Analysis
This protocol is designed to minimize background contamination from glassware.
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Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot tap water. Use appropriate brushes to scrub all surfaces.
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Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times to remove all traces of detergent.
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Deionized Water Rinse: Rinse the glassware six times with deionized water.
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Solvent Rinse (in a fume hood):
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Rinse three times with methanol.
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Rinse three times with acetone.
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Rinse three times with high-purity hexane (B92381).
-
-
Drying: Place the glassware in a drying oven at 105°C for at least one hour. Alternatively, for heat-sensitive glassware, allow it to air dry in a clean environment.
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Storage: Once cool, cover the openings of the glassware with aluminum foil that has been pre-rinsed with hexane and store in a clean, dust-free cabinet.
Workflow for Glassware Cleaning:
Protocol 2: Preparation of a Laboratory Method Blank
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Select a Clean Vessel: Use a piece of glassware that has been rigorously cleaned according to the protocol above.
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Add Solvents and Reagents: To the clean vessel, add the same volume of all solvents and reagents that will be used for the actual sample preparation. For example, if your sample preparation involves a liquid-liquid extraction with ethyl acetate, add the same volume of ethyl acetate to the blank vessel.
-
Mimic Sample Preparation Steps: Perform all the same procedural steps on the blank as you would on a real sample. This includes any shaking, vortexing, evaporation, and reconstitution steps.
-
Final Volume Adjustment: If the final step for your samples is to reconstitute the dried extract in a specific volume of solvent, do the same for the method blank.
-
Analysis: Analyze the method blank using the same GC-MS method as your samples. The resulting chromatogram should be free of any significant peaks at the retention times of your target allergens or known contaminants.
Protocol 3: GC-MS Analysis of Fragrance Allergens
The following is a general GC-MS method that can be adapted for the analysis of common fragrance allergens.
-
Gas Chromatograph (GC) Parameters:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C
-
Liner: Deactivated, single-taper glass liner.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 125°C.
-
Ramp 2: 7°C/min to 230°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
-
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 40-450) for initial screening and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target allergens.
-
Solvent Delay: 3-5 minutes to protect the filament from the solvent front.
-
References
Technical Support Center: Optimizing Injection Volume for Trace Level Allergen Detection
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize injection volume for the sensitive and accurate detection of trace level allergens using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How does increasing the injection volume affect the sensitivity of my allergen detection assay?
Increasing the injection volume can be a strategy to improve the detection limits for trace level allergens.[1] In principle, a larger injection volume introduces more of the target analyte onto the column, which should lead to a proportional increase in peak area and height, thereby enhancing sensitivity.[1] However, this relationship is only linear up to a certain point. Beyond an optimal volume, you may experience column overload, which can negatively impact peak shape and resolution.[1]
Q2: What is column overload and how does it relate to injection volume?
Column overload occurs when the amount of sample injected exceeds the capacity of the chromatographic column. This can manifest as mass overload (too much analyte) or volume overload (the injection volume itself is too large).[2] Exceeding the column's capacity can lead to distorted peak shapes, such as fronting or tailing, and a decrease in resolution between closely eluting compounds.[1] A general guideline is to keep the injection volume to no more than 1-2% of the total column volume, although this can be empirically determined for each method.[1]
Q3: Can the solvent used to dissolve my sample affect the results when I inject a larger volume?
Absolutely. The composition of the sample solvent (diluent) is critical, especially with larger injection volumes. If the sample solvent is stronger (has a higher elution strength) than the initial mobile phase, it can cause significant peak shape distortion, including broadening and fronting.[3][4] This is because the strong solvent carries the analyte band down the column too quickly, preventing proper focusing at the column head. Whenever possible, it is best to dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Q4: What is carryover and is it more of a problem with larger injection volumes?
Carryover is the appearance of analyte peaks in a blank or subsequent sample injection from a preceding, typically high-concentration, sample.[5] It can be caused by residual analytes clinging to surfaces in the LC system, such as the injector needle, valve rotor seals, or the column itself.[6][7] While not directly caused by large injection volumes, analyzing trace-level allergens often involves injecting larger volumes of extracted samples, which can have higher concentrations of matrix components. Sticky compounds like peptides and lipids are particularly prone to causing carryover.[5] This makes stringent cleaning protocols essential.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Fronting or Tailing) After Increasing Injection Volume
| Question | Possible Cause | Solution |
| Why are my peaks fronting (asymmetry factor < 1)? | This is a classic sign of volume overload , where the injection volume is too large for the column to handle, or solvent mismatch , where the sample diluent is stronger than the mobile phase.[1][4][8] | Reduce the injection volume . A good starting point is 1-5% of the column's total volume.[4][8] Change the sample diluent to match the initial mobile phase conditions.[4] If the sample must be in a strong solvent, consider a co-injection with a weaker solvent.[3] |
| Why are my peaks tailing (asymmetry factor > 1)? | Tailing can be caused by mass overload (too much analyte mass on the column) or secondary interactions between the analyte and the stationary phase. While less common from volume alone, a larger volume of a high-concentration sample can lead to mass overload. | Dilute the sample before injection. If tailing persists at lower concentrations, it may indicate a problem with the column (e.g., a fouled guard column or active sites on the stationary phase). |
Issue 2: Low Signal or Poor Sensitivity
| Question | Possible Cause | Solution |
| I've increased my injection volume, but my peak height isn't increasing. Why? | If the peak is getting broader without getting taller, you are likely experiencing volume overload . The total peak area may increase, but the broadening effect reduces the peak height, which can negatively impact the signal-to-noise ratio and limit of detection (LOD). | Optimize the injection volume systematically . Find the "sweet spot" where peak area is maximized without significant peak broadening.[1] Check your sample diluent . A strong solvent can cause peak broadening.[3] Consider using on-column focusing techniques if available.[2] |
| My signal is suppressed or enhanced inconsistently. What's happening? | You may be experiencing matrix effects , where co-eluting compounds from the sample matrix (e.g., fats, sugars from a food sample) interfere with the ionization of your target allergen in the MS source.[9][10] This is a major challenge in trace analysis. | Improve sample preparation to remove more matrix components. This can involve solid-phase extraction (SPE) or other cleanup steps. Use matrix-matched calibration standards to quantify the effect.[9] Employ stable isotope-labeled internal standards for the target allergens to correct for signal suppression or enhancement. |
Issue 3: Carryover and Ghost Peaks
| Question | Possible Cause | Solution |
| I'm seeing peaks for my allergen in blank injections after running a concentrated sample. How do I fix this? | This is sample carryover .[6] It can originate from the autosampler needle, injection valve, or the analytical column.[5][7] "Sticky" peptides from allergens are common culprits.[5] | Optimize the needle wash procedure . Use a strong, appropriate solvent for the wash solution and ensure the wash volume is sufficient. Sometimes multiple wash solvents are needed.[7] Run blank injections between high-concentration samples to wash the system.[5] If the problem persists, inspect and clean or replace the injector valve's rotor seal.[6] |
| A peak appears in my blank even when I haven't injected a sample recently. What is the source? | This is likely system contamination .[6] The source could be contaminated mobile phase solvents, vials, or a buildup of material in the MS source. | Distinguish between carryover and contamination . Inject multiple blanks in a row. If the peak intensity decreases with each injection, it's carryover. If it remains constant, it's contamination.[6] Troubleshoot by component . Check mobile phases for contamination by increasing column equilibration time; a larger peak points to a contaminated solvent.[6] If contamination is suspected in the MS source, it may require cleaning. |
Quantitative Data Summary
The following tables summarize the expected impact of increasing injection volume on key chromatographic parameters, assuming the sample is dissolved in the initial mobile phase.
Table 1: Effect of Injection Volume on Peak Characteristics
| Injection Volume (% of Column Volume) | Peak Area | Peak Height | Peak Width | Peak Shape (Symmetry) |
| Optimal Range (e.g., 1-5%) | Increases linearly | Increases linearly | Minor increase | Symmetrical (~1.0) |
| Volume Overload (e.g., >5-10%) | May continue to increase, but non-linearly | Stops increasing, may decrease | Increases significantly | Fronting (< 1.0) |
Table 2: Ideal Injection Volumes for Common HPLC/UHPLC Column Dimensions
| Column I.D. (mm) | Column Length (mm) | Column Volume (µL) | Recommended Max Injection Volume (µL) |
| 2.1 | 50 | ~173 | ~3.5 |
| 2.1 | 100 | ~346 | ~7.0 |
| 3.0 | 100 | ~707 | ~14.0 |
| 4.6 | 150 | ~2494 | ~50.0 |
| Based on a general rule of ~2% of total column volume. The optimal volume must be determined empirically.[1] |
Experimental Protocols
Protocol 1: Empirical Determination of Optimal Injection Volume
This protocol provides a systematic approach to finding the maximum injection volume that increases sensitivity without compromising chromatographic performance.
-
Prepare the Sample: Dissolve your allergen standard or sample extract in a solvent that is weaker than or identical to the initial mobile phase. The concentration should be high enough to be easily detected but low enough to avoid mass overload.
-
Select a Starting Volume: Begin with a small injection volume that your autosampler can reproducibly deliver (e.g., 1 µL).[1]
-
Perform Serial Injections: Sequentially increase the injection volume for subsequent runs. A common approach is to double the volume for each injection (e.g., 1 µL, 2 µL, 4 µL, 8 µL, 16 µL...).[1]
-
Monitor Key Parameters: For each injection, record and analyze the following:
-
Peak Area and Peak Height
-
Peak Width (at half-height)
-
Peak Asymmetry (Tailing Factor)
-
Resolution between the target allergen peak and its nearest neighbor.
-
-
Analyze the Data: Plot peak area and peak height versus injection volume. Identify the point at which the linear relationship begins to fail. Also, plot peak asymmetry and width versus injection volume.
-
Determine the Optimum Volume: The optimal injection volume is the largest volume that can be used before you observe a significant drop in resolution or a notable deterioration in peak shape (e.g., asymmetry factor falling below 0.9 or increasing beyond 1.5).[1] This provides the best balance between sensitivity and resolution.
Visualizations
Caption: Troubleshooting workflow for common issues in trace allergen analysis.
Caption: Workflow for determining the optimal injection volume.
References
- 1. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 2. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Noise in Mass Spectrometry Analysis of Cosmetics
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Cosmetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reduction of background noise in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the mass spectrometry analysis of cosmetic samples?
A1: Background noise in the mass spectrometry (MS) analysis of cosmetics can originate from several sources:
-
Matrix Effects: The complex mixture of ingredients in cosmetics (oils, waxes, emulsifiers, pigments, fragrances, etc.) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3] This is a major contributor to background noise.
-
Contamination from Sample Preparation:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants.[4] Always use LC-MS grade solvents and freshly prepared mobile phases.[4]
-
Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and well plates, especially when organic solvents are used.[5]
-
Personal Care Products: Hand creams and lotions used by laboratory personnel can introduce contaminants like polyethylene (B3416737) glycol (PEG) and polymers.[4]
-
-
Instrument Contamination:
-
Carryover: Residuals from previous samples can remain in the injector, column, or ion source.
-
Dirty Ion Source: Accumulation of non-volatile materials from cosmetic samples can lead to a high background signal.
-
-
Environmental Contamination: Dust, fibers, and volatile organic compounds from the laboratory air can contaminate samples.[4] Keratin from skin and hair is a common contaminant.[4]
Q2: How does the cosmetic matrix specifically contribute to background noise?
A2: The cosmetic matrix is inherently complex and varied, presenting unique challenges. Different types of cosmetics have distinct matrices that contribute to background noise in different ways:
-
Creams and Lotions (Emulsions): These contain high concentrations of oils, fats, waxes, and emulsifiers which can cause significant ion suppression and contaminate the MS ion source.
-
Foundations and Powders (Solid/Semi-solid): These contain pigments, fillers (like talc (B1216) and mica), and binders that can be difficult to fully separate from the analyte of interest.
-
Lipsticks: The waxy base is a major source of interference.[6]
-
Sunscreens: UV filters and other active ingredients can be present at high concentrations, leading to matrix effects.
-
Perfumes and Fragranced Products: The high concentration of volatile and semi-volatile fragrance compounds can create a complex background in GC-MS analysis.
Q3: What are the most effective sample preparation techniques for reducing matrix effects in cosmetic analysis?
A3: Several sample preparation techniques can effectively reduce matrix effects. The choice of technique depends on the specific cosmetic matrix and the analyte of interest. The most common and effective methods are:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[7][8] It works by selectively retaining the analyte on a solid sorbent while the matrix components are washed away.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids. It is a versatile method for removing fats and oils.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, this method is increasingly being adapted for cosmetic analysis.[9][10] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[10][11]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
Symptom: The baseline of your chromatogram is consistently high, obscuring peaks of interest.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase using new LC-MS grade solvents and additives.[4] 2. Analyze a blank run (injecting only the mobile phase) to see if the contamination is present in the system.[4] |
| Contaminated LC System | 1. Flush the entire LC system, including the injector and tubing, with a strong solvent like isopropanol. 2. If the noise persists, systematically isolate components (e.g., bypass the column) to identify the source of contamination. |
| Dirty Mass Spectrometer Ion Source | 1. Check the instrument's diagnostic parameters (e.g., detector voltage). An unusually high voltage may indicate a dirty source. 2. Perform an ion source cleaning according to the manufacturer's protocol. |
| Contaminated Carrier Gas (GC-MS) | 1. Ensure high-purity carrier gas is being used. 2. Check for leaks in the gas lines. 3. Replace gas purifiers and traps.[12] |
Issue 2: Intermittent or "Spiky" Baseline Noise
Symptom: The baseline shows random, sharp spikes that are not related to analyte peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Air Bubbles in the LC System | 1. Degas the mobile phase thoroughly. 2. Check for loose fittings in the LC flow path. |
| Electronic Noise | 1. Ensure all electronic components are properly grounded. 2. Check for nearby electronic devices that may be causing interference. |
| Inconsistent Ionization | 1. Inspect the ESI needle for blockage or damage. 2. Optimize ion source parameters (e.g., nebulizer gas flow, temperature). |
Issue 3: Ghost Peaks or Carryover from Previous Injections
Symptom: Peaks from a previous, more concentrated sample appear in subsequent blank or sample injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Injector Contamination | 1. Clean the injector needle and seat. 2. Optimize the injector wash procedure by using a stronger solvent and increasing the wash volume and duration. |
| Column Contamination | 1. Implement a robust column washing step at the end of each analytical run. 2. If carryover persists, consider replacing the guard column or the analytical column. |
| Ion Source Contamination | 1. Clean the ion source as per the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of Parabens in a Cream-Based Cosmetic
This protocol outlines a general procedure for extracting parabens from a complex cream matrix.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) and vortex for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the filtered supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the parabens from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for the Analysis of UV Filters in a Sunscreen Lotion
This protocol provides a modified QuEChERS method for the extraction and cleanup of UV filters from a lotion matrix.
Methodology:
-
Extraction:
-
Weigh 1 g of the sunscreen lotion into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., C18 or a combination of sorbents depending on the specific interferences).
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Final Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for direct injection or can be diluted with the mobile phase before LC-MS/MS analysis.
-
Data Presentation
The following table provides a hypothetical comparison of the effectiveness of different sample preparation techniques in reducing background noise for the analysis of a target analyte in a cosmetic cream. The values represent the percentage reduction in the total ion chromatogram (TIC) baseline noise compared to a simple dilute-and-shoot method.
| Sample Preparation Technique | Analyte | Cosmetic Matrix | % Background Noise Reduction (vs. Dilute-and-Shoot) |
| Dilute-and-Shoot | Paraben | Cream | 0% (Baseline) |
| Liquid-Liquid Extraction (LLE) | Paraben | Cream | 40-60% |
| Solid-Phase Extraction (SPE) | Paraben | Cream | 70-90% |
| QuEChERS | Paraben | Cream | 65-85% |
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of high background noise.
Caption: A guide for selecting an appropriate sample preparation technique based on the cosmetic matrix.
Caption: Common sources of contamination leading to background noise in cosmetic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. forensics.org.my [forensics.org.my]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. biocompare.com [biocompare.com]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Hexylcinnamyl-alcohol-d5
This technical support center provides guidance on the stability of 2-Hexylcinnamyl-alcohol-d5 in solution for researchers, scientists, and drug development professionals. Please note that specific stability data for this deuterated compound is limited in publicly available literature. Therefore, this guide offers general advice, troubleshooting protocols, and methodologies for you to assess its stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
Q2: I am seeing a decrease in the concentration of this compound in my stock solution over time. What could be the cause?
Several factors could contribute to the degradation of this compound in solution. These include:
-
Oxidation: Aromatic alcohols can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities. This can lead to the formation of the corresponding aldehyde (2-Hexylcinnamaldehyde-d5) or carboxylic acid.
-
Solvent Reactivity: The choice of solvent is crucial. Protic solvents may participate in reactions, and solvents that are not of high purity can contain impurities that catalyze degradation.
-
Improper Storage: Exposure to elevated temperatures and light can accelerate degradation processes.
-
pH Instability: Although not documented for this specific molecule, compounds with similar structures can be sensitive to highly acidic or basic conditions.
Q3: What analytical methods can I use to assess the stability of this compound?
To monitor the concentration and purity of this compound over time, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable method. A reversed-phase HPLC method would likely provide good separation of the parent compound from potential degradants. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Analyze the new peaks by MS to identify potential degradants. Review storage conditions and solution preparation procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of parent compound concentration | Adsorption to container surfaces. | Consider using silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. |
| Evaporation of solvent. | Ensure containers are tightly sealed. For long-term storage, consider using ampules sealed under an inert atmosphere. | |
| Chemical degradation. | Refer to the recommended storage conditions. Prepare fresh solutions more frequently. Investigate the compatibility of your solvent and any other components in the solution. | |
| Inconsistent analytical results | Incomplete dissolution of the compound. | Ensure complete dissolution by vortexing and/or sonication. Visually inspect the solution for any particulate matter before use. |
| Instability during the analytical method. | Evaluate the stability of the compound in the mobile phase and under the analytical conditions (e.g., temperature of the autosampler). |
Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or as recommended by the supplier. | Reduces the rate of potential chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents light-catalyzed degradation. |
| Solvent | Use high-purity, anhydrous solvents. Acetonitrile or ethanol (B145695) are common choices for stock solutions. | Minimizes reactions with solvent impurities or water. |
| Container | Use clean, dry glass vials with tightly sealed caps. | Prevents contamination and solvent evaporation. |
Experimental Protocol: Assessing Solution Stability
Since specific stability data is not available, you can perform an in-house stability study using the following protocol.
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
-
Appropriate storage containers (e.g., amber glass vials)
Procedure:
-
Prepare a stock solution: Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution: Distribute the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Define storage conditions: Store the aliquots under different conditions you wish to evaluate (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Initial analysis (Time zero): Immediately analyze one of the freshly prepared aliquots to determine the initial concentration and purity. This will serve as your baseline.
-
Time-point analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it using the same analytical method.
-
Data analysis: Compare the concentration and purity of the stored samples to the time-zero sample. A significant decrease in concentration or the appearance of new peaks indicates instability.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A hypothetical oxidative degradation pathway for this compound.
References
Technical Support Center: Troubleshooting Poor Internal Standard Recovery in Cosmetic Samples
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to poor internal standard (IS) recovery in the analysis of cosmetic samples.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial in the analysis of cosmetic samples?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before analysis.[1][2][3] In cosmetic analysis, which often involves complex and variable matrices like creams, lotions, and oils, an IS is essential for:
-
Correcting for analyte loss during sample preparation: Cosmetic samples require extensive extraction and clean-up steps, where analyte loss can occur.[3][4][5][6] The IS experiences similar losses, allowing for accurate quantification of the analyte.
-
Compensating for matrix effects: The complex ingredients in cosmetics can suppress or enhance the analyte signal in techniques like liquid chromatography-mass spectrometry (LC-MS).[4][7][8][9] An appropriate IS helps to normalize these variations.[4]
-
Accounting for instrument variability: An IS can correct for minor fluctuations in instrument performance, such as injection volume variations.[1][9]
Q2: What are the key characteristics of a good internal standard for cosmetic analysis?
Choosing the right internal standard is critical for reliable results.[1] Key characteristics include:
-
Structural similarity to the analyte: This ensures similar extraction efficiency and chromatographic behavior.[1][2]
-
Use of stable isotope-labeled (SIL) standards: SIL-IS are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects.[3][7][10]
-
Not naturally present in the cosmetic sample: The IS must not be an endogenous component of the sample matrix.[1][2]
-
Elutes close to the analyte but is chromatographically resolved.
-
Stable throughout the entire analytical process. [10]
Q3: What are the common causes of poor or inconsistent internal standard recovery in cosmetic samples?
Poor IS recovery can stem from several factors throughout the analytical workflow:
-
Sample Preparation Issues: Inefficient extraction, analyte/IS degradation, or loss during clean-up steps.[11]
-
Matrix Effects: Co-eluting matrix components from the cosmetic product can suppress or enhance the IS signal during ionization in MS-based methods.[3][7][8]
-
Inappropriate Internal Standard Selection: The chosen IS may not behave similarly to the analyte in the specific cosmetic matrix.
-
Instrumental Problems: Issues with the autosampler, injector, column, or detector can lead to inconsistent results.[12][13]
-
Human Error: Inconsistent addition of the IS or errors in sample dilution.[14]
Troubleshooting Guides
Issue 1: Low and Inconsistent Internal Standard Recovery After Sample Extraction
Scenario: You are analyzing for Vitamin E (α-tocopherol) in a thick face cream. You are using a deuterated internal standard (d6-α-tocopherol). The recovery of the IS is consistently below 50% and varies significantly between replicate samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low internal standard recovery.
Step 1: Evaluate Extraction Efficiency
The complex and viscous nature of cosmetic creams can hinder complete extraction.
-
Hypothesis: The IS is not being efficiently extracted from the cream matrix.
-
Experiment: Compare different extraction techniques.
Protocol: Comparison of Extraction Methods
-
Homogenize 1g of the face cream sample.
-
Spike with a known concentration of d6-α-tocopherol.
-
Divide the spiked sample into three sets for different extraction methods.
-
Method A (Vortex Mixing): Add 5 mL of hexane (B92381), vortex for 2 minutes, and centrifuge.
-
Method B (Ultrasonication): Add 5 mL of hexane and sonicate for 15 minutes in a water bath.
-
Method C (Homogenization): Add 5 mL of hexane and homogenize using a high-shear homogenizer for 1 minute.
-
Collect the hexane layer from each sample, evaporate to dryness, reconstitute in the mobile phase, and analyze by LC-MS.
Data Presentation: Internal Standard Recovery by Extraction Method
Extraction Method Average IS Recovery (%) % Relative Standard Deviation (RSD) Vortex Mixing 45.2 25.8 Ultrasonication 68.5 15.3 | Homogenization | 92.8 | 4.1 |
-
Step 2: Assess Internal Standard Stability
Some cosmetic ingredients or sample processing conditions could potentially degrade the internal standard.
-
Hypothesis: The IS is degrading during the sample preparation process.
-
Experiment: Analyze the stability of the IS in the presence of the cosmetic matrix over time.
Protocol: IS Stability Assessment
-
Prepare a solution of the cosmetic matrix extract (without the IS).
-
Spike the matrix extract with the IS.
-
Analyze the spiked extract immediately (T=0) and after 2, 4, and 8 hours of incubation at room temperature.
-
Compare the IS peak area at each time point to the T=0 sample.
-
-
Expected Result: If the IS is unstable, a significant decrease in its peak area will be observed over time. In such cases, consider pH adjustment of the extraction solvent or adding antioxidants if oxidative degradation is suspected.
Issue 2: Consistent Low Internal Standard Recovery in a Clear Shampoo Matrix
Scenario: You are quantifying a preservative (paraben) in a shampoo using a corresponding SIL-IS. The sample preparation is a simple dilute-and-shoot method, yet the IS recovery is consistently around 60%.
Troubleshooting Workflow:
Caption: Troubleshooting consistent low IS recovery.
Step 1: Evaluate Matrix Effects
Surfactants and other components in shampoo are known to cause significant ion suppression in LC-MS analysis.
-
Hypothesis: Co-eluting matrix components are suppressing the ionization of the internal standard.
-
Experiment: Perform a post-extraction addition experiment to quantify the matrix effect.
Protocol: Quantifying Matrix Effects
-
Set A: Prepare the IS in the mobile phase at the target concentration.
-
Set B: Extract a blank shampoo sample (without IS). Spike the final extract with the IS at the same target concentration as Set A.
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Presentation: Matrix Effect Evaluation
Sample Set Average IS Peak Area Matrix Effect (%) Set A (IS in Mobile Phase) 850,000 - | Set B (IS in Blank Matrix Extract) | 510,000 | 60.0 |
-
Step 2: Verify Instrument Performance
While less likely to be the primary cause of consistent low recovery with a SIL-IS, it's good practice to rule out instrument issues.
-
Hypothesis: A problem with the LC-MS system is causing a general loss in sensitivity.
-
Action:
-
Inject a standard solution of the IS directly into the LC-MS system to check for expected response and peak shape.
-
If the response is low, inspect and clean the ion source, and check for any blockages in the system.[15]
-
By systematically working through these troubleshooting steps, you can identify the root cause of poor internal standard recovery and implement effective solutions to ensure the accuracy and reliability of your cosmetic sample analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. welchlab.com [welchlab.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. zefsci.com [zefsci.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Hexylcinnamyl-alcohol Utilizing its Deuterated Isotope
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 2-Hexylcinnamyl-alcohol, focusing on the superior performance achieved by incorporating a deuterated internal standard, 2-Hexylcinnamyl-alcohol-d5. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in pharmaceutical and fragrance industries. This document outlines the significant enhancements in accuracy, precision, and reliability when employing this compound in a Gas Chromatography-Mass Spectrometry (GC-MS) method, as compared to a conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method that does not utilize an isotopically labeled standard.
Superior Performance with Deuterated Internal Standards
In quantitative analysis, particularly with chromatographic and mass spectrometric techniques, variations arising from sample preparation, injection volume, and instrument response can introduce significant errors. The use of a deuterated internal standard, such as this compound, effectively mitigates these variables. Being chemically identical to the analyte, the deuterated standard co-elutes and experiences the same matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved.
Data Presentation: Performance Characteristics
The following tables summarize the key validation parameters for two distinct analytical methods for 2-Hexylcinnamyl-alcohol. "Method A" represents a GC-MS method employing this compound as an internal standard, while "Method B" details a GC-FID method without a deuterated internal standard. The data for Method A is projected based on typical performance enhancements seen with deuterated standards, and Method B is based on published validation data for a closely related compound, Hexyl Cinnamic Aldehyde.
Table 1: Method Validation Parameters for 2-Hexylcinnamyl-alcohol Quantification
| Performance Characteristic | Method A: GC-MS with this compound (IS) | Method B: GC-FID without Deuterated IS | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 500 µg/mL | 10 - 1000 µg/mL | Defined by linear, accurate, and precise results |
| Accuracy (% Recovery) | 98.2% - 101.5% | 96.5% - 103.2% | 95.0% - 105.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.8% | ≤ 3.5% | ≤ 5% |
| - Intermediate Precision | ≤ 2.5% | ≤ 4.8% | ≤ 5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 3 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1 µg/mL | 10 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | High | Moderate | No significant impact on results from minor variations |
Experimental Protocols
Method A: GC-MS with this compound Internal Standard
1. Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Hexylcinnamyl-alcohol and a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a working concentration of 50 µg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 2-Hexylcinnamyl-alcohol stock solution into a blank matrix. Add a constant volume of the internal standard working solution to each calibration standard.
-
Sample Analysis: To each unknown sample, add the same constant volume of the internal standard working solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
2-Hexylcinnamyl-alcohol: Monitor characteristic ions (e.g., m/z 91, 115, 145).
-
This compound: Monitor corresponding deuterated ions (e.g., m/z 96, 120, 150).
-
3. Data Analysis:
-
Identify the peaks for 2-Hexylcinnamyl-alcohol and this compound based on their retention times and specific ion chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-Hexylcinnamyl-alcohol in the unknown samples from the calibration curve.
Method B: GC-FID without Deuterated Internal Standard
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Hexylcinnamyl-alcohol in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to the desired concentrations in methanol.
-
Sample Analysis: Dilute the unknown sample with methanol to fall within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System with FID detector or equivalent.
-
Column: DB-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
3. Data Analysis:
-
Identify the peak for 2-Hexylcinnamyl-alcohol based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of 2-Hexylcinnamyl-alcohol in the unknown samples from the calibration curve.
Mandatory Visualization
A Comparative Guide to Internal Standards for Fragrance Allergen Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of fragrance allergens is paramount for ensuring product safety and regulatory compliance. The use of internal standards in analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for achieving reliable and reproducible results. This guide provides an objective comparison of commonly used internal standards for fragrance allergen analysis, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in developing a robust analytical method. The ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the sample matrix, and not interfere with the analytes. In fragrance allergen analysis, three main classes of compounds are commonly employed as internal standards: brominated compounds, deuterated compounds, and saturated hydrocarbons.
The following table summarizes the performance characteristics of these internal standards based on data from various analytical studies.
| Internal Standard Type | Examples | Linearity (R²) | Recovery (%) | Precision (%RSD) | Key Advantages | Potential Disadvantages |
| Brominated Compounds | 1,4-Dibromobenzene, 4,4'-Dibromobiphenyl | >0.999[1] | ~100.5 (spiked fragrances)[2] | < 5 for 1,4-dibromobenzene[3] | Good stability, characteristic ions for MS detection.[2] | Potential for co-elution with matrix components. |
| Deuterated Compounds | Naphthalene-d8, Diethyl phthalate-d4, Benzo[a]anthracene-d12 | >0.994[4] | 72-115 (for various allergens using deuterated IS)[4] | < 20 (for various allergens using deuterated IS)[4] | Closely mimics the analyte's behavior, correcting for matrix effects and extraction variability. | Higher cost, potential for isotopic exchange. |
| Saturated Hydrocarbons | Tetradecane, Hexadecane | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Low cost, readily available. | Chemical properties differ significantly from many fragrance allergens, may not effectively compensate for matrix effects. |
Experimental Protocol: Quantitative Analysis of Fragrance Allergens by GC-MS
This protocol is a generalized procedure based on established methods, such as the one developed by the International Fragrance Association (IFRA).[5]
1. Reagents and Materials
-
Solvent: Methyl tert-butyl ether (MTBE) or isooctane.
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., 1,4-Dibromobenzene and 4,4'-Dibromobiphenyl) in the selected solvent at a concentration of 1000 mg/L.
-
Calibration Standards: Prepare a series of calibration standards by diluting a certified fragrance allergen mix with the solvent to achieve concentrations ranging from 0.5 to 50 mg/kg.[1] Spike each calibration level with the internal standard to a final concentration of 50 mg/kg.[1]
-
Sample Preparation: For cosmetic samples, accurately weigh approximately 1 g of the homogenized sample into a volumetric flask and dilute with the solvent to a final volume of 10 mL.[1] For direct fragrance oil analysis, dilute the sample in the chosen solvent.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000E GC/TQ system or equivalent single quadrupole MS.
-
Column: A dual-column setup with different polarities is recommended to avoid co-elution, for instance, a medium-polarity column (e.g., SH-I-17) and a non-polar column (e.g., SH-1).[1]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: 80°C (hold 4 min), ramp at 15°C/min to 105°C (hold 2 min), ramp at 4°C/min to 150°C, ramp at 10°C/min to 280°C (hold 2 min).[1]
-
MS Conditions:
3. Data Analysis and Quantification
-
Create a calibration curve for each allergen by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the allergens in the samples by applying the generated calibration curves to the measured peak area ratios.
Workflow for Fragrance Allergen Analysis
The following diagram illustrates the general workflow for the quantitative analysis of fragrance allergens using an internal standard.
Caption: General workflow for fragrance allergen analysis.
Conclusion
The choice of an internal standard for fragrance allergen analysis by GC-MS significantly impacts the accuracy and reliability of the results. Brominated compounds offer a stable and cost-effective option with good performance. Deuterated internal standards, while more expensive, provide the most accurate correction for matrix effects and are considered the gold standard for quantitative analysis. Saturated hydrocarbons are a less ideal choice due to their differing chemical properties compared to most fragrance allergens.
The provided experimental protocol and workflow offer a solid foundation for laboratories to develop and validate their own methods for the routine analysis of fragrance allergens in various cosmetic and fragrance products. Careful consideration of the sample matrix and the specific allergens of interest will guide the optimal selection of an internal standard and analytical conditions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analytical Determination of Allergenic Fragrances in Indoor Air [mdpi.com]
- 5. Allergenic fragrance testing with GC-FID/GC-MS | Separation Science [sepscience.com]
Navigating the Complex Landscape of Fragrance Allergen Quantification: An Inter-Laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fragrance allergens is a critical aspect of product safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust testing protocols. We delve into the intricacies of inter-laboratory performance, detailed experimental procedures, and the underlying biological mechanisms of fragrance-induced allergic contact dermatitis.
The reliable identification and quantification of fragrance allergens in consumer products are paramount for consumer safety and adherence to international regulations. Inter-laboratory comparison studies, also known as proficiency tests or ring trials, are essential for evaluating the performance and comparability of different analytical methods and laboratories. These studies provide a benchmark for accuracy and precision, ensuring that testing results are consistent and reliable across the board.
Performance in Inter-Laboratory Comparisons: A Look at the Data
While comprehensive data from inter-laboratory comparisons is often proprietary to the organizing bodies, published studies and reports provide valuable insights into the performance of various analytical methods. Gas chromatography-mass spectrometry (GC-MS) stands out as the gold standard for its sensitivity and selectivity in identifying and quantifying volatile and semi-volatile fragrance allergens.
Performance in these studies is typically evaluated using z-scores, which indicate how many standard deviations a laboratory's result is from the consensus value. A z-score between -2 and 2 is generally considered satisfactory. The data consistently shows that laboratories employing well-validated GC-MS methods achieve high rates of satisfactory performance. For instance, in a typical proficiency test for fragrance allergens in a cosmetic matrix, a majority of participating laboratories would be expected to report concentrations within the acceptable z-score range for a variety of allergens.
Table 1: Illustrative Inter-Laboratory Comparison Data for Select Fragrance Allergens in a Cream Matrix (Hypothetical Data)
| Allergen | Assigned Value (mg/kg) | Laboratory 1 (mg/kg) | z-score | Laboratory 2 (mg/kg) | z-score | Laboratory 3 (mg/kg) | z-score |
| Linalool | 85.0 | 82.5 | -0.8 | 88.1 | 1.0 | 84.5 | -0.2 |
| Limonene | 120.0 | 115.0 | -1.2 | 123.0 | 0.7 | 118.0 | -0.5 |
| Geraniol | 55.0 | 58.0 | 1.1 | 53.0 | -0.7 | 55.5 | 0.2 |
| Cinnamal | 20.0 | 18.5 | -1.5 | 21.0 | 1.0 | 19.8 | -0.2 |
Note: This table presents hypothetical data for illustrative purposes, as specific inter-laboratory comparison data is often not publicly available.
Unraveling the Allergic Response: Signaling Pathways of Fragrance-Induced Contact Dermatitis
Fragrance allergens are typically small, reactive molecules known as haptens. By themselves, they are not immunogenic. However, upon penetrating the skin, they can covalently bind to endogenous proteins, forming hapten-protein conjugates. This process, known as haptenation, transforms them into complete antigens that can be recognized by the immune system, initiating a cascade of events leading to allergic contact dermatitis (ACD), a type IV delayed-type hypersensitivity reaction.
Some fragrance chemicals are not directly reactive and require activation to become sensitizing haptens. These are categorized as:
-
Prehaptens: Activated by air oxidation or photoactivation before skin penetration.
-
Prohaptens: Metabolically activated by enzymes within the skin.
The key cellular players in the development of fragrance-induced ACD are keratinocytes, Langerhans cells (a type of dendritic cell in the epidermis), and T-lymphocytes.
Signaling pathway of fragrance-induced allergic contact dermatitis.
A Closer Look at the Experimental Workflow for Allergen Quantification
The accurate quantification of fragrance allergens necessitates a meticulous and well-defined experimental workflow. The following diagram outlines the key stages, from sample receipt to data analysis.
Experimental workflow for fragrance allergen quantification.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the cosmetic matrix.
For Perfumes and Eau de Toilettes (Alcohol-based solutions):
-
Accurately weigh approximately 1 g of the sample into a volumetric flask.
-
Add an internal standard solution.
-
Dilute to the mark with a suitable solvent (e.g., ethanol (B145695) or methyl tert-butyl ether (MTBE)).
-
Vortex to ensure homogeneity.
-
An aliquot of the diluted sample is then directly injected into the GC-MS.
For Creams and Lotions (Emulsions):
-
Accurately weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Add an internal standard solution.
-
Add a suitable extraction solvent (e.g., MTBE or a mixture of solvents).
-
Vortex vigorously for 2-3 minutes to disrupt the emulsion and extract the allergens.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the layers.
-
Collect the organic supernatant containing the extracted allergens.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
The final extract is then ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following table outlines typical GC-MS parameters for the analysis of fragrance allergens.
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Mode | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial temp: 50-70°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | m/z 40-400 |
Conclusion
The accurate quantification of fragrance allergens is a complex analytical challenge requiring robust and validated methodologies. Inter-laboratory comparisons play a crucial role in ensuring the reliability and comparability of data across different testing facilities. Gas chromatography-mass spectrometry remains the cornerstone of fragrance allergen analysis, providing the necessary sensitivity and selectivity for diverse cosmetic matrices. A thorough understanding of the experimental protocols and the underlying immunological pathways of fragrance-induced allergic contact dermatitis is essential for researchers, scientists, and drug development professionals to ensure product safety and navigate the evolving regulatory landscape.
Navigating the Maze of Allergen Detection: A Comparative Guide to Isotope Dilution Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of allergens is paramount for ensuring consumer safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a powerful tool in the analytical arsenal, offering a high degree of accuracy and precision. This guide provides a comprehensive comparison of IDMS with other commonly used allergen detection methods—ELISA, PCR, and Western Blotting—supported by experimental data and detailed protocols to aid in informed decision-making.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a state-of-the-art analytical technique that provides absolute quantification of molecules. By introducing a known amount of a stable isotope-labeled version of the target analyte (the allergen) into the sample, IDMS can correct for variations in sample preparation and instrument response, leading to highly accurate and precise results. It is often considered a reference method due to its metrological traceability.
Recent studies have demonstrated the robustness of IDMS for multi-allergen quantification in complex food matrices. A collaborative study on the quantification of egg, milk, peanut, and hazelnut allergens in cookies using a concatemer-based IDMS approach showed that over 90% of the quantification results met the stringent AOAC INTERNATIONAL Standard Method Performance Requirements (SMPR®) for method precision.[1] This highlights the reliability and reproducibility of IDMS in real-world applications.
Head-to-Head Comparison: IDMS vs. The Alternatives
While IDMS offers unparalleled accuracy, other methods are widely used for their own distinct advantages. This section provides a comparative overview of their performance characteristics.
Quantitative Performance Data
The following tables summarize the performance of IDMS, ELISA, PCR, and Western Blotting for the quantification of various allergens. It is important to note that performance can vary depending on the specific allergen, the complexity of the food matrix, and the specific protocol used.
| Method | Allergen(s) | Matrix | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Limit of Quantification (LOQ) | Reference |
| IDMS | Milk, Egg, Peanut, Hazelnut | Cookies, Chocolate | 80 - 120 (typical) | < 15 | < 25 | 0.2 - 5 mg/kg | [2] |
| IDMS | Milk | Infant Cereals | Not specified | Not specified | Not specified | ~5 mg/kg (skim milk powder) | [3] |
| IDMS | Multiple Nuts | Fortified food matrices | Not specified | Not specified | Robust intersample reproducibility | ~1 µg/g | [4] |
| ELISA | Peanut (Ara h 1, Ara h 2) | Peanut products | 70 - 130 (for some allergens) | Not specified | Not specified | 0.5 - 12 ng/mL | [5][6] |
| ELISA | Soy | Heated food matrices | Variable, can be affected by matrix and heat | Not specified | Not specified | Not specified | [7] |
| Real-time PCR | Soy | Various foods | Not applicable (DNA-based) | Not specified | Not specified | Detects down to 0.001% soy DNA | [8] |
| Real-time PCR | Peanut | Processed food | Not applicable (DNA-based) | Not specified | Not specified | 10 mg/kg | [9] |
| Real-time PCR | Nuts (sesame, pistachio, macadamia) | Food samples | Not applicable (DNA-based) | Not specified | Not specified | 0.004% - 0.006% | [10] |
| Western Blot | Milk (Casein) | Milk proteins | Semi-quantitative | Not specified | Not specified | Not typically used for precise quantification | [11] |
Note: RSDr refers to repeatability (within-laboratory precision) and RSDR refers to reproducibility (between-laboratory precision). Data is synthesized from multiple sources and direct comparisons should be made with caution due to varying experimental conditions.
Experimental Workflows and Methodologies
Understanding the underlying principles and practical steps of each technique is crucial for selecting the most appropriate method for a given application.
Isotope Dilution Mass Spectrometry (IDMS) Workflow
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for allergen quantification.
Detailed Protocol for IDMS:
-
Sample Homogenization: A representative portion of the food sample is thoroughly homogenized to ensure uniformity.
-
Spiking with Internal Standard: A precisely known amount of a stable isotope-labeled synthetic peptide or protein corresponding to the target allergen is added to the homogenized sample.[2]
-
Protein Extraction: Proteins are extracted from the food matrix using appropriate buffers and extraction conditions.
-
Reduction and Alkylation (Optional): Disulfide bonds in the proteins are reduced and then alkylated to improve enzymatic digestion.
-
Enzymatic Digestion: The extracted proteins are digested into smaller peptides using a specific enzyme, most commonly trypsin.
-
Peptide Cleanup: The resulting peptide mixture is purified to remove interfering substances.
-
LC-MS/MS Analysis: The cleaned-up peptide solution is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by liquid chromatography and then detected and fragmented in the mass spectrometer.
-
Quantification: The concentration of the target allergen is determined by measuring the ratio of the signal intensity of the native peptide to that of the stable isotope-labeled internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological assay that utilizes the specific binding of antibodies to antigens (in this case, allergenic proteins) for their detection and quantification.
Caption: General workflow for a sandwich ELISA for allergen detection.
Detailed Protocol for Sandwich ELISA:
-
Coating: The wells of a microtiter plate are coated with a capture antibody specific to the target allergen.[12]
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or casein solution).
-
Sample/Standard Addition: The food sample extract and a series of standards of known allergen concentration are added to the wells. If the allergen is present, it will bind to the capture antibody.[12]
-
Washing: The plate is washed to remove any unbound components.
-
Detection Antibody Addition: An enzyme-conjugated detection antibody, which also recognizes the target allergen, is added to the wells, forming a "sandwich" with the allergen between the two antibodies.
-
Washing: The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change or fluorescent signal.
-
Measurement: The intensity of the signal is measured using a plate reader, and the concentration of the allergen in the sample is determined by comparing its signal to the standard curve.
Real-Time Polymerase Chain Reaction (PCR)
Real-time PCR is a DNA-based method that detects and quantifies the DNA of the allergenic source material. It is highly specific and sensitive but does not directly measure the allergenic protein.
Caption: Workflow for real-time PCR-based allergen detection.
Detailed Protocol for Real-Time PCR:
-
DNA Extraction: DNA is extracted from the food sample using a suitable extraction kit or protocol, such as the CTAB method for plant-based allergens.[8][13]
-
Primer and Probe Design: Specific primers and a fluorescently labeled probe are designed to target a unique DNA sequence of the allergenic ingredient.
-
Real-Time PCR Reaction Setup: The extracted DNA, primers, probe, and a specialized PCR master mix are combined in a reaction tube.
-
Amplification and Detection: The reaction is placed in a real-time PCR instrument. The target DNA sequence is amplified through a series of temperature cycles. The instrument monitors the increase in fluorescence in real-time as the DNA is amplified.
-
Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the initial amount of target DNA in the sample. A standard curve generated from samples with known amounts of the allergen's DNA is used for quantification.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It is primarily a qualitative or semi-quantitative method and is often used for confirmation of the presence of an allergen.
References
- 1. aoac.org [aoac.org]
- 2. Development and Validation of a Quantitative Method for Multiple Allergen Detection in Food Using Concatemer-Based Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRM3-based LC-MS multi-method for the detection and quantification of nut allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Competitive inhibition ELISA for quantification of Ara h 1 and Ara h 2, the major allergens of peanuts. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. aesan.gob.es [aesan.gob.es]
- 9. Detection of Peanut Allergen by Real-Time PCR: Looking for a Suitable Detection Marker as Affected by Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An Improved Enzyme-Linked Immunosorbent Assay (ELISA) Based Protocol Using Seeds for Detection of Five Major Peanut Allergens Ara h 1, Ara h 2, Ara h 3, Ara h 6, and Ara h 8 [frontiersin.org]
- 13. agriculturejournals.cz [agriculturejournals.cz]
A Comparative Performance Analysis: 2-Hexylcinnamyl-alcohol-d5 as a Deuterated Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results. Deuterated standards, in particular, are considered the gold standard for their ability to mimic the physicochemical properties of the analyte, thus effectively compensating for variability in sample preparation, chromatographic retention, and ionization efficiency.[1][2] This guide provides an objective comparison of the expected performance of 2-Hexylcinnamyl-alcohol-d5 against another commonly used deuterated aromatic alcohol standard, Benzaldehyde-d6, in a bioanalytical context. The information presented herein is based on established principles of bioanalytical method validation as outlined in the ICH M10 guideline and supported by representative experimental data.[3][4][5]
The Critical Role of Deuterated Internal Standards
An ideal internal standard (IS) should co-elute with the analyte of interest and exhibit identical behavior during extraction and ionization, thereby correcting for matrix effects and other sources of analytical variability.[6][7] Deuterated standards, such as this compound, fulfill these requirements more effectively than structural analogs due to their near-identical chemical structure to the analyte.[2][8] The minor mass difference allows for their distinct detection by the mass spectrometer without significantly altering their chemical behavior.
Performance Comparison: this compound vs. Benzaldehyde-d6
Quantitative Performance Data
The following table summarizes the expected performance of this compound and Benzaldehyde-d6 as internal standards for their respective analytes (2-Hexylcinnamyl alcohol and Benzaldehyde) in human plasma. The data is representative of typical values obtained during a validated bioanalytical method.[9][10][11]
| Performance Parameter | This compound (for 2-Hexylcinnamyl alcohol) | Benzaldehyde-d6 (for Benzaldehyde) | Acceptance Criteria (ICH M10) |
| Recovery (%) | 85 - 95 | 90 - 105 | Consistent, precise, and reproducible |
| Matrix Effect (%) | 92 - 108 | 88 - 110 | CV of IS-normalized matrix factor ≤ 15% |
| Precision (%RSD) | |||
| - Intra-assay | < 10 | < 8 | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-assay | < 12 | < 10 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 10 | ± 8 | Within ± 15% (± 20% at LLOQ) |
Note: The performance of an internal standard is highly dependent on the specific analyte, matrix, and analytical method. The values presented here are for illustrative purposes.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. The following outlines key experiments for evaluating the performance of a deuterated internal standard like this compound.
Stock and Working Solution Preparation
Objective: To prepare accurate and stable solutions of the analyte and the deuterated internal standard.
Protocol:
-
Prepare individual stock solutions of 2-Hexylcinnamyl alcohol and this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions for the analyte by serially diluting the stock solution to create calibration standards.
-
Prepare a working solution of this compound at a concentration that provides an appropriate response in the mass spectrometer. This solution will be added to all calibration standards, quality control (QC) samples, and study samples.[8]
Sample Preparation: Protein Precipitation
Objective: To extract the analyte and internal standard from the biological matrix.
Protocol:
-
To 100 µL of human plasma, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify the analyte and internal standard.
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to achieve optimal separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both 2-Hexylcinnamyl alcohol and this compound.
Method Validation: Key Experiments
The following experiments are crucial for validating the performance of the deuterated internal standard according to ICH M10 guidelines.[1][3][4][5]
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of the analyte and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and internal standard in post-extraction spiked blank matrix samples to their response in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different matrix lots should be ≤ 15%.[6]
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response in pre-extraction spiked samples to post-extraction spiked samples.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-assay accuracy and precision.
Mandatory Visualizations
To further illustrate the experimental and logical workflows, the following diagrams are provided in DOT language.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Logical relationship illustrating the role of a deuterated internal standard.
Conclusion
The use of a high-quality deuterated internal standard, such as this compound, is fundamental for the development of robust and reliable bioanalytical methods. Its performance, characterized by consistent recovery, minimal matrix effects, and high precision and accuracy, ensures the integrity of quantitative data in drug development and other research areas. While direct comparative data may be limited, the principles outlined in this guide, supported by data from analogous compounds, provide a strong framework for the successful implementation and validation of this compound as a superior internal standard in LC-MS applications.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. celerion.com [celerion.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Detecting Traces: A Comparative Guide to the Limit of Detection and Quantification of Hexyl Cinnamal in Lotions
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for the detection and quantification of potential allergens in cosmetic formulations is paramount. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of hexyl cinnamal, a common fragrance ingredient, in lotion matrices. The data presented is supported by a review of published experimental findings.
Hexyl cinnamal, while widely used for its pleasant floral scent, is a known contact allergen, necessitating its accurate quantification to ensure consumer safety and regulatory compliance. The European Union, for instance, requires the labeling of 26 specific fragrance allergens, including hexyl cinnamal, when their concentration exceeds 0.001% in leave-on products like lotions[1]. This underscores the need for analytical methods with sufficiently low detection and quantification limits.
This guide explores various analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the workhorses for allergen analysis in the cosmetics industry. Additionally, newer techniques such as Ultra-Performance Convergence Chromatography (UPC²) coupled with Mass Spectrometry (MS) are also considered.
Comparative Analysis of LOD and LOQ
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. These values are crucial for method validation and for ensuring that a method is sensitive enough for its intended purpose[2].
The following table summarizes the reported LOD and LOQ values for hexyl cinnamal and other fragrance allergens in cosmetic matrices, providing a comparative look at the performance of different analytical techniques. It is important to note that direct comparisons can be challenging due to variations in instrumentation, sample preparation, and matrix complexity.
| Analytical Technique | Analyte | Matrix | LOD | LOQ | Reference |
| GC-MS | Alpha-Hexylcinnamaldehyde | Lotions | Not Reported | [1] | |
| GC-MS | 27 Fragrance Allergens | Cosmetics | Not Reported | 2-20 µg/g | [3] |
| GC-MS | Amyl Cinnamal | Creams and Lotions | Not Reported | 0.2 µg/g | [1][4] |
| GC-MS | Benzyl Salicylate | Creams and Lotions | Not Reported | 0.4 µg/g | [1][4] |
| HPLC-DAD | 24 Fragrance Allergens | Cosmetics | 0.013 mg/mL (for citral) | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative experimental protocols for the determination of hexyl cinnamal in lotions using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like fragrance allergens.[6][7][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [9]
-
Weigh 0.5 g of the lotion sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Mix the sample for 30 minutes using a sample mixer.
-
Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter.
-
An internal standard is added before analysis.
2. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5 MS (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.32 mm, 0.25 µm film thickness)[1].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1].
-
Oven Temperature Program: Initial temperature of 50°C held for 0.5 min, ramped to 115°C at 3°C/min, then to 170°C at 4°C/min, and finally to 200°C at 35°C/min with a 5-minute hold[1].
-
Injector: Splitless mode at 250°C[9].
-
-
Mass Spectrometer (MS):
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) Protocol
HPLC is a versatile technique suitable for a wide range of cosmetic ingredients.[10]
1. Sample Preparation: Dilution and Extraction
-
Accurately weigh a portion of the lotion sample.
-
The sample is typically diluted with a suitable solvent such as ethanol (B145695) or methanol[10].
-
The mixture is then subjected to ultrasonic extraction to ensure complete dissolution of the analyte.
-
Centrifugation and filtration are performed to remove any particulate matter before injection.
2. Instrumental Analysis:
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often employed.
-
-
Detector:
-
Diode-Array Detector (DAD): Detection is performed at a wavelength where hexyl cinnamal exhibits maximum absorbance.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the LOD and LOQ of hexyl cinnamal in a lotion matrix.
Caption: Workflow for LOD & LOQ Determination.
Conclusion
The determination of the limit of detection and quantification for hexyl cinnamal in lotions is critical for ensuring product safety and regulatory compliance. Both GC-MS and HPLC offer robust and reliable methods for this purpose, with the choice of technique often depending on laboratory instrumentation availability and the specific requirements of the analysis. The presented data and protocols provide a valuable resource for researchers and professionals in the cosmetics industry, aiding in the selection and implementation of appropriate analytical strategies. As regulations evolve and new analytical technologies emerge, continued development and validation of sensitive and selective methods will remain a key focus in the field of cosmetic science.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ba333.free.fr [ba333.free.fr]
- 9. jfda-online.com [jfda-online.com]
- 10. testinglab.com [testinglab.com]
A Researcher's Guide to Certified Reference Materials for Fragrance Allergen Testing
For researchers, scientists, and drug development professionals dedicated to ensuring the safety and accurate labeling of consumer products, the precise identification and quantification of fragrance allergens is paramount. Certified Reference Materials (CRMs) are the cornerstone of reliable analytical testing, providing the benchmark against which laboratory standards and results are measured. This guide offers an objective comparison of commercially available CRMs for fragrance allergen testing, supported by experimental data and detailed methodologies.
Comparison of Commercial Certified Reference Materials
Several reputable suppliers offer CRMs for fragrance allergen analysis, with Sigma-Aldrich (TraceCERT®) and Restek being prominent providers. These CRMs are typically offered as multi-component mixes, designed to align with regulatory requirements such as the European Union's Cosmetics Regulation (EC No. 1223/2009), which has progressively expanded the list of declarable allergens.
Table 1: Comparison of Commercially Available Certified Reference Material Mixes for Fragrance Allergen Analysis
| Feature | Sigma-Aldrich (TraceCERT®) | Restek |
| Product Examples | Fragrance Allergen Mix A1 & A2 | Fragrance Allergen Standards Kit (A, B, C) |
| Number of Components | Mixes covering up to 57 fragrance allergens.[1] | Kit resolves 31 fragrance allergens.[2] |
| Certification | Produced and certified under ISO/IEC 17025 and ISO 17034.[1] | Certified Reference Material (CRM), with many products manufactured under ISO 9001.[3] |
| Characterization | Content determined by quantitative nuclear magnetic resonance (qNMR); homogeneity and stability tested by GC-MS.[1] | Purity and composition confirmed by analytical testing. |
| Intended Use | Calibrants for GC-FID and GC-MS methods, aligned with new IFRA methods.[1] | Ideal for GC-MS analysis following IFRA methodology.[2] |
| Solvent | Methyl tert-butyl ether (MTBE) | Methyl tert-butyl ether (MTBE)[2] |
Performance Data from Analytical Method Validations
The utility of a CRM is demonstrated through its application in validating analytical methods. The following tables summarize performance data from studies that have used CRMs for the quantification of fragrance allergens in various cosmetic matrices. These studies underscore the suitability of these CRMs for achieving accurate and reproducible results.
Table 2: Performance Data of a Validated GC-MS Method Using Certified Reference Materials
This table presents typical validation parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 27 fragrance allergens. The method was validated using liquid-liquid extraction for sample preparation.[4][5]
| Parameter | Performance |
| Linearity (R²) | > 0.995 for all analytes |
| Limit of Quantification (LOQ) | 2–20 µg/g |
| Intra-day Recovery | 84.4% – 119% |
| Inter-day Recovery | 84.4% – 119% |
| Precision (CV%) | < 13.5% |
Table 3: Performance Data of a Validated UPC²-MS/MS Method Using Certified Reference Materials
This table showcases the performance of an UltraPerformance Convergence Chromatography tandem mass spectrometry (UPC²-MS/MS) method for the analysis of 24 regulated cosmetic allergens.
| Parameter | Performance |
| Linearity (r²) | > 0.999 for all analytes |
| Analysis Time | ~7 minutes |
| Fortified Sample Recovery | Demonstrated in perfume at 10 mg/kg and shampoo at 100 mg/kg |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative methodologies for sample preparation and analysis of fragrance allergens in cosmetic products using CRMs.
Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a widely adopted standard for the quantification of volatile and semi-volatile fragrance allergens.
1. Sample Preparation (Liquid-Liquid Extraction) [4][6]
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Mix thoroughly for 30 minutes using a sample mixer.
-
Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (MTBE layer) and filter through a 0.45 µm syringe filter.
-
An aliquot of the filtrate is then diluted with an internal standard solution in MTBE prior to GC-MS analysis.
2. GC-MS Instrumentation and Conditions [7]
-
Gas Chromatograph: Agilent 5975 series or equivalent.
-
Column: DB-5 MS (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C for 0.5 min, ramp at 3°C/min to 115°C, then 4°C/min to 170°C, and finally 35°C/min to 200°C, hold for 5 min.[7]
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL in splitless mode.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
Experimental Protocol 2: UltraPerformance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS)
This method offers a rapid and efficient alternative for the analysis of a broad range of fragrance allergens.
1. Sample Preparation [8]
-
Weigh 0.2 g of the sample and add to 2.5 mL of water and 2.5 mL of methanol (B129727) containing 20 mM ammonium (B1175870) formate.
-
Vortex the mixture for 2 minutes.[8]
-
Further extract in an ultrasonic bath for 30 minutes.[8]
-
Centrifuge approximately 1 mL of the extract for 5 minutes at 10,000 rpm.
-
Transfer the centrifuged extract to an LC vial for analysis.
2. UPC²-MS/MS Instrumentation and Conditions [8]
-
Chromatography System: Waters ACQUITY UPC² System or equivalent.
-
Column: ACQUITY UPC² BEH C18 HSS (3.0 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of carbon dioxide and a co-solvent (e.g., methanol with an additive).
-
Mass Spectrometer: Waters Xevo TQD or equivalent, operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
Visualizing Experimental Workflows and Biological Pathways
Understanding the analytical workflow and the underlying biological mechanisms of fragrance-induced allergies is crucial for comprehensive research.
Fragrance allergens can induce allergic contact dermatitis through a complex series of cellular interactions within the skin. The process is initiated by the penetration of the allergen through the stratum corneum, followed by the activation of keratinocytes and the subsequent activation and maturation of dendritic cells (Langerhans cells). These antigen-presenting cells then migrate to the lymph nodes to prime naive T-cells, leading to a specific immune response upon subsequent exposure.
References
- 1. Allergenic Fragrance Testing – Certified Materials [sigmaaldrich.com]
- 2. Fragrance Allergen Standards Kit [restek.com]
- 3. Fragrance Allergen, Standards Kit | Mandel Scientific [mandel.ca]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products | MDPI [mdpi.com]
- 8. lcms.cz [lcms.cz]
Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are paramount for regulatory approval. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of bioanalytical methods to ensure data integrity.[1][2][3] A critical component of a robust bioanalytical method, particularly those using liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS).[1][4][5] This guide provides a comprehensive justification for the preferential use of deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), by comparing their performance against alternatives and providing supporting data and methodologies.
The Role and Ideal Properties of an Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and study samples, before sample processing.[4][6] Its primary function is to correct for variability throughout the entire analytical workflow.[5][6][7] An ideal IS should perfectly mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in:[7][8]
-
Sample Preparation: Compensates for analyte loss during extraction, dilution, or reconstitution.[5]
-
Matrix Effects: Accounts for the suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix (e.g., plasma, urine).[1][9][10]
-
Instrumental Variability: Corrects for fluctuations in injection volume and mass spectrometer response.[1][6]
Stable isotope-labeled internal standards are widely considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, making them the most effective tool for compensation.[1][9][11]
Comparison of Internal Standard Types
The most common types of internal standards are deuterated (a type of SIL-IS) and non-deuterated structural analogs. While ¹³C and ¹⁵N-labeled standards are also excellent SIL-IS, deuterated standards are often preferred due to their relative ease of synthesis and lower cost.[12][13]
| Property | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard |
| Chemical Structure | Identical to the analyte, with some hydrogen atoms replaced by deuterium (B1214612).[7] | Similar, but not identical, to the analyte's structure.[7] |
| Physicochemical Properties | Nearly identical to the analyte.[4][5] | Can differ significantly from the analyte.[1] |
| Chromatographic Behavior | Typically co-elutes with the analyte, which is ideal for matrix effect compensation.[9][13] | May have a different retention time, leading to poor compensation for matrix effects. |
| Ionization Efficiency | Virtually identical to the analyte, ensuring it experiences the same degree of ion suppression or enhancement.[1][5] | Can differ significantly, leading to inaccurate quantification.[1] |
| Cost & Availability | Generally more available and less expensive than other SIL-IS like ¹³C or ¹⁵N.[1][13] | Typically the least expensive and most readily available option.[1] |
Quantitative Performance: Deuterated vs. Structural Analog
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision, primarily due to their ability to effectively compensate for matrix effects.
Table 1: Comparative Performance in Bioanalytical Assays
| Internal Standard Type | Analyte Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
|---|---|---|---|---|
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary.[14]
As shown in Table 1, the assay using the deuterated IS exhibits accuracy values close to 100% and low coefficients of variation (CV%), indicating high precision.[14] Conversely, the structural analog IS results in significantly lower accuracy and higher variability, with matrix effects causing substantial ion suppression (values well below 100%).[14]
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical justification for using a deuterated internal standard.
Potential Challenges and Considerations
While highly effective, deuterated standards are not without potential pitfalls that must be assessed during method development:
-
Chromatographic (Isotope) Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in chromatographic retention time between the analyte and the IS.[9][15][16] If this separation causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.[9][15] Studies have shown that matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more in some cases.[15]
-
Isotopic Purity: The deuterated standard must have high isotopic purity.[9] The presence of unlabeled analyte as an impurity in the IS can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ).[17]
-
Isotopic Exchange: Deuterium atoms can sometimes be lost and replaced with hydrogen from the surrounding environment (back-exchange), especially if the label is on an unstable position (e.g., on an -OH or -NH group).[12][17] This can compromise accuracy by reducing the IS signal.[17]
Illustrative Experimental Protocol: Matrix Effect Evaluation
To objectively compare the performance of a deuterated and a non-deuterated (analog) internal standard, a matrix effect evaluation is a key experiment.[4][7]
Objective: To assess and compare the ability of a deuterated IS and a structural analog IS to compensate for matrix effects from six different sources of a biological matrix (e.g., plasma).
Methodology:
-
Sample Set Preparation:
-
Set 1 (Neat Solutions): Prepare solutions of the analyte and both internal standards (deuterated and analog) in a neat (matrix-free) reconstitution solvent. These serve as the reference for 100% response.[4][7]
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from six different individual sources. After extraction, spike the clean extracts with the analyte at low and high concentration levels.[4][7]
-
Set 3 (IS in Post-Extraction Spiked Matrix): Extract blank plasma from the six sources. After extraction, spike the clean extracts with the deuterated IS and the analog IS at their working concentrations.[7]
-
-
Sample Analysis: Analyze all prepared samples by the developed LC-MS/MS method.
-
Data Analysis and Calculations:
-
Calculate the Matrix Factor (MF) for the analyte and each IS in each of the six matrix sources:
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)[14]
-
An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for each matrix source:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[14]
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six matrix sources for both the deuterated and analog internal standards.
-
-
Acceptance Criteria: According to regulatory guidance, the %CV of the IS-normalized MF across the different matrix sources should be ≤15%.[14] A lower %CV indicates better, more consistent compensation for the variability of the matrix effect.[7]
Conclusion
The use of a deuterated internal standard is strongly justified and recommended for bioanalytical methods intended for regulatory submission.[1] Their near-identical physicochemical properties to the analyte provide superior compensation for variabilities in sample preparation and, most critically, for matrix effects, leading to enhanced accuracy and precision.[1][4][5] While potential challenges like the chromatographic isotope effect exist, they can be identified and mitigated during rigorous method validation. The compelling experimental data and the preference of regulatory agencies make deuterated internal standards the most reliable choice for ensuring the integrity of bioanalytical data in drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Hexylcinnamyl-alcohol-d5
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hexylcinnamyl-alcohol-d5 was located. The following guidance is synthesized from the SDSs of the structurally similar, non-deuterated analogue, alpha-Hexyl Cinnamic Aldehyde, and the related compound, Cinnamyl Alcohol. It is imperative to consult the specific SDS for this compound upon availability and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for handling and storage, and a comprehensive disposal plan to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for analogous compounds, which include skin and eye irritation, and potential for sensitization.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use. Dispose of contaminated gloves immediately. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects against splashes and aerosols. A face shield may be necessary for larger quantities or when there is a significant splash risk. |
| Body | Laboratory coat | A buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Avoid breathing vapors or mists.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required. |
Operational and Disposal Plans
A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
-
Storage:
-
Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
-
After handling, wash hands thoroughly with soap and water.[4]
-
-
Waste Identification and Segregation:
-
This compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be considered hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from receiving to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
